molecular formula C9H9N3 B1601101 6-Methylquinazolin-4-Amine CAS No. 21419-47-6

6-Methylquinazolin-4-Amine

Cat. No.: B1601101
CAS No.: 21419-47-6
M. Wt: 159.19 g/mol
InChI Key: QLGGAJVPIQZKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinazolin-4-amine (CAS 21419-47-6) is an organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It is a solid quinazoline derivative that should be stored sealed in a dry environment, ideally at 2-8°C . Quinazoline and quinazolinone cores are established privileged scaffolds in medicinal chemistry, recognized for their significant anticancer potential across multiple cancer types . This specific amine-substituted derivative serves as a key chemical building block and intermediate in organic synthesis and drug discovery programs . Researchers utilize this structural motif in the rational design of novel molecules, such as dual PI3K/HDAC inhibitors, which are investigated for their synergistic effects in inhibiting tumor growth and overcoming resistance in cancer cell lines . Furthermore, the quinazolinone core is a main structural requirement for binding to and inhibiting certain DNA repair enzymes like Bloom syndrome protein (BLM), making it a valuable scaffold for developing targeted anticancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGGAJVPIQZKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494230
Record name 6-Methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21419-47-6
Record name 6-Methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 6-Methylquinazolin-4-Amine Scaffold: A Technical Guide to Structure-Activity Relationships for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its ability to interact with a multitude of biological targets. Within this class, 6-methylquinazolin-4-amine analogs have emerged as a particularly fruitful area of investigation for the development of potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this specific molecular framework. By examining the causal relationships behind experimental design and synthesizing data from numerous studies, this document aims to equip researchers and drug development professionals with the critical insights necessary to navigate the complexities of designing next-generation kinase inhibitors based on the this compound core. We will delve into the synthetic strategies, key structural modifications that dictate potency and selectivity, and the intricate interactions with target kinases, primarily focusing on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold that has been extensively explored in drug discovery.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] A significant breakthrough in the application of the quinazoline scaffold came with the discovery of its potent inhibitory activity against protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.

The 4-aminoquinazoline core, in particular, has proven to be an exceptional pharmacophore for the design of kinase inhibitors.[3] Marketed drugs such as gefitinib, erlotinib, and lapatinib, all of which are potent EGFR tyrosine kinase inhibitors, feature this critical structural motif.[3] These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The 4-anilino moiety often plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of the kinase domain.[4]

This guide will specifically focus on analogs bearing a methyl group at the 6-position of the quinazoline ring. This seemingly simple modification can have profound effects on the molecule's physicochemical properties and its interaction with the target protein, influencing factors such as potency, selectivity, and metabolic stability.

The Strategic Importance of the 6-Methyl Group

The introduction of a methyl group at the C6 position of the quinazoline scaffold is not an arbitrary decision in medicinal chemistry. This small alkyl group can exert a significant influence on the overall properties of the molecule through several mechanisms:

  • Steric Effects: The methyl group can introduce subtle steric hindrance that may favor a specific binding conformation within the kinase active site, potentially enhancing selectivity for the target kinase over other structurally similar kinases.

  • Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the quinazoline ring system. This can influence the pKa of the quinazoline nitrogens and the strength of hydrogen bonding interactions with the kinase hinge region.

  • Hydrophobic Interactions: The methyl group provides an additional hydrophobic contact point, which can contribute to the overall binding affinity by interacting with hydrophobic residues in the ATP-binding pocket.

  • Metabolic Stability: Methylation at certain positions can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.

The consistent presence of substitutions at the 6- and 7-positions in many potent quinazoline-based kinase inhibitors underscores the importance of this region for achieving high affinity and selectivity.[5]

Core Structure-Activity Relationships of this compound Analogs

The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. A systematic exploration of these modifications is essential for optimizing potency and selectivity.

The Critical Role of the 4-Amino Substituent

The substituent at the 4-amino position is arguably the most critical determinant of a compound's inhibitory profile. It is this part of the molecule that typically extends into the hydrophobic pocket of the kinase active site and makes crucial interactions that define both potency and selectivity.

For EGFR inhibitors, a 4-anilino (phenylamino) substituent is a common and highly effective feature.[4] The phenyl ring can be further substituted to fine-tune the compound's properties. Key observations include:

  • Substitutions on the Anilino Ring: Small, electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at the meta- and para-positions of the anilino ring are often well-tolerated and can enhance potency.[6] These substitutions can influence the electronics of the aniline nitrogen and provide additional interaction points within the active site.

  • Bulky Substituents: The introduction of bulkier groups on the anilino ring can be used to probe the steric limits of the ATP-binding pocket and can be a strategy to enhance selectivity.

Impact of Modifications at Other Positions

While the 4-amino substituent is paramount, modifications at other positions on the 6-methylquinazoline core offer further opportunities for optimization.

  • Position 2: Substitution at the C2 position can significantly impact the activity of quinazoline derivatives. For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, the nature of the substituent at the 2-position was found to be critical for their antibacterial activity.[7][8]

  • Position 7: The C7 position is frequently substituted with small, flexible alkoxy groups (e.g., methoxy, ethoxy) in many potent EGFR inhibitors. These groups can extend into a solvent-exposed region of the active site and can form additional hydrogen bonds, thereby increasing binding affinity.[9]

The interplay between substituents at these various positions is complex, and a successful drug design campaign requires a multi-parameter optimization approach.

Data Presentation: Comparative Analysis of Analog Potency

To illustrate the structure-activity relationships, the following table summarizes the in vitro inhibitory activities of a representative set of quinazoline derivatives against various cancer cell lines and kinases. It is important to note that while not all examples are strictly 6-methyl analogs, they provide valuable insights into the broader SAR of the quinazoline scaffold.

Compound ID6-Substituent4-Amino SubstituentTargetIC50 (µM)Cell LineIC50 (µM)Reference
1 -NO24-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-chloroanilineEGFR T790M0.119HCT-116-[3]
2 -NO23-ethynyl-anilineEGFR-BT4740.081[3]
3 ArylThiophen-2-ylmethanamineDyrk1A0.027--[10]
4 -Br3-chloroanilinemGlu5---[11]
5 -HN'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazideEGFR0.083HepG22.6[12]
6 -HN'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazideVEGFR-20.076--[12]
7 -HN'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazideHER20.138--[12]
8 -HN'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazideCDK20.183--[12]
9 -H4-aminoquinazoline-6,7-diol derivative--A5497.1 - 8.0
10 -H4-aminoquinazoline-6,7-diol derivative--A4312.2 - 3.4

Experimental Protocols

The synthesis and biological evaluation of this compound analogs require robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for key experiments.

General Synthesis of N-Aryl-6-methylquinazolin-4-amines

A common and effective method for the synthesis of N-aryl-6-methylquinazolin-4-amines involves the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-6-methylquinazoline with a substituted aniline.

Step 1: Synthesis of 6-methylquinazolin-4(3H)-one

A mixture of 2-amino-5-methylbenzoic acid and formamide is heated at reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried to yield 6-methylquinazolin-4(3H)-one.

Step 2: Chlorination of 6-methylquinazolin-4(3H)-one

6-methylquinazolin-4(3H)-one is refluxed in an excess of thionyl chloride (SOCl2) or a mixture of phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF) until the reaction is complete (monitored by TLC). The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate, 4-chloro-6-methylquinazoline, is collected by filtration, washed with cold water, and dried.

Step 3: N-Arylation of 4-chloro-6-methylquinazoline

To a solution of 4-chloro-6-methylquinazoline in a suitable solvent such as isopropanol or acetonitrile, the desired substituted aniline (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (1.2 equivalents) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with the reaction solvent, and can be further purified by recrystallization or column chromatography to afford the target N-aryl-6-methylquinazolin-4-amine.

In Vitro Kinase Inhibition Assay (Example: EGFR)

The ability of the synthesized compounds to inhibit the activity of a target kinase, such as EGFR, is a critical step in the evaluation process. A common method is the enzyme-linked immunosorbent assay (ELISA)-based kinase assay.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as the substrate

  • ATP

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microtiter plates

Procedure:

  • Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compounds and the recombinant EGFR kinase to the wells.

  • Initiate the kinase reaction by adding ATP to each well. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by washing the wells.

  • Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

  • Wash the wells to remove any unbound antibody.

  • Add the TMB substrate and incubate in the dark until a color develops.

  • Stop the color development by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Key Concepts

General Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-methylbenzoic Acid reagent1 Formamide, Reflux A->reagent1 B 6-Methylquinazolin-4(3H)-one reagent2 SOCl2 or POCl3, Reflux B->reagent2 C 4-Chloro-6-methylquinazoline reagent3 Substituted Aniline, Base, Reflux C->reagent3 D N-Aryl-6-methylquinazolin-4-amine reagent1->B reagent2->C reagent3->D

Caption: General synthetic route to N-aryl-6-methylquinazolin-4-amines.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for this compound analogs.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of a systematic and multi-parameter approach to lead optimization. The interplay between substitutions at the 4-amino position and other sites on the quinazoline ring provides a rich chemical space for exploration.

Future research in this area will likely focus on several key aspects:

  • Selectivity Profiling: As the number of known kinases continues to grow, the development of highly selective inhibitors is crucial to minimize off-target effects and associated toxicities. Future SAR studies should incorporate comprehensive selectivity profiling against a broad panel of kinases.

  • Overcoming Drug Resistance: A major challenge in cancer therapy is the emergence of drug resistance, often through mutations in the target kinase. The design of next-generation this compound analogs that can effectively inhibit both wild-type and mutant forms of kinases is a high priority.

  • Exploration of Novel Targets: While EGFR has been a major focus, the versatility of the this compound scaffold suggests that it could be adapted to target other kinase families. High-throughput screening and structure-based design approaches will be instrumental in identifying novel applications for this privileged chemical framework.

By leveraging the foundational SAR knowledge presented in this guide, researchers and drug development professionals are well-positioned to advance the design and development of innovative and effective kinase inhibitors based on the this compound core.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available at: [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. Available at: [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. National Center for Biotechnology Information. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

Sources

Therapeutic Targets of 6-Methylquinazolin-4-Amine: A Structural & Pharmacological Analysis

[1]

Executive Summary

6-Methylquinazolin-4-amine (CAS: 22480-91-7) represents a critical pharmacophore within the class of nitrogen-containing heterocycles known as quinazolines. While often utilized as a synthetic intermediate, its structural core—specifically the 4-aminoquinazoline scaffold substituted at the 6-position—serves as the "warhead" for some of the most potent Tyrosine Kinase Inhibitors (TKIs) in modern oncology.

This technical guide analyzes the molecule not merely as a chemical reagent, but as a privileged scaffold for drug discovery. It details the primary mechanism of action against EGFR, explores emerging off-target interactions (ORL1, VEGFR), and provides a validated experimental framework for assessing its therapeutic potential.

Part 1: Structural Pharmacology & Binding Mode

The therapeutic efficacy of this compound stems from its ability to mimic the adenine ring of ATP. This allows it to function as an ATP-competitive inhibitor within the catalytic cleft of protein kinases.

The Hinge Binding Motif

The quinazoline core engages in a bidentate hydrogen-bonding network with the "hinge region" of the kinase domain.

  • N1 Nitrogen (Acceptor): Forms a hydrogen bond with the amide nitrogen of the hinge residue (e.g., Met793 in EGFR).

  • C4-Amino Group (Donor): Donates a hydrogen bond to the carbonyl oxygen of the hinge residue.

  • C6-Methyl Group (Hydrophobic Vector): This substituent is critical. Unlike the unsubstituted core, the 6-methyl group projects into the solvent-accessible region or the "gatekeeper" pocket, depending on the specific kinase. This vector is often exploited to modulate solubility and pharmacokinetic properties (as seen in Gefitinib, where the 6-position holds a morpholine-propoxy group).

Visualization: The Pharmacophore Map

The following diagram illustrates the structural logic of the interaction between the this compound core and a generic Tyrosine Kinase hinge region.

Gcluster_0Binding MechanismLigandThis compoundHingeKinase Hinge Region(Met793 in EGFR)Ligand->Hinge H-Bond (N1 & 4-NH2)PocketHydrophobic Pocket(Gatekeeper)Ligand->Pocket Van der Waals(6-Methyl group)ActivityInhibition ofAutophosphorylationHinge->Activity Blocks ATP Binding

Figure 1: Pharmacophore map detailing the bidentate hydrogen bonding and hydrophobic interactions driving kinase inhibition.

Part 2: Primary Therapeutic Target: EGFR (ErbB1)

The most validated target for this scaffold is the Epidermal Growth Factor Receptor (EGFR) . The this compound core is structurally homologous to the clinically approved drug Gefitinib (Iressa), lacking only the solubilizing side chains and the 3-chloro-4-fluoroaniline tail.

Mechanism of Action[2][3]
  • Target Class: Receptor Tyrosine Kinase (RTK).

  • Binding Site: Intracellular ATP-binding domain.

  • Effect: Prevents the transfer of phosphate from ATP to tyrosine residues on the receptor tail. This halts downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT) essential for tumor cell proliferation.

Data Profile: Structure-Activity Relationship (SAR)

The 6-methyl substitution enhances potency compared to the unsubstituted quinazoline by filling the hydrophobic volume of the binding pocket.

Compound VariantR-Group (Pos 6)EGFR IC50 (nM)Interpretation
Quinazolin-4-amine-H> 1000Weak binder; lacks hydrophobic fill.
This compound -CH3 ~50 - 200 *Significant increase in affinity.
Gefitinib (Core Analog)-O-(CH2)3-Morpholine33Optimized for solubility and binding.

*Note: Values are representative of the scaffold's contribution to binding affinity in biochemical assays (Bridges et al., 1996).

Part 3: Emerging & Secondary Targets

While EGFR is the primary target, the "privileged" nature of this scaffold leads to activity against other proteins.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

Derivatives of this compound have shown dual inhibition of EGFR and VEGFR-2. This is therapeutically valuable for simultaneously blocking tumor growth (EGFR) and tumor blood supply (angiogenesis via VEGFR).

ORL1 (Opioid Receptor Like-1)

A specific study identified this compound derivatives as potent antagonists of the ORL1 receptor (Nociceptin receptor).

  • Relevance: Modulation of pain processing and anxiety.

  • Specificity: The 6-methyl group was found to be a key structural factor contributing to high affinity and selectivity over mu, delta, and kappa opioid receptors.[1]

Part 4: Experimental Validation Framework

To validate this compound as a hit in your specific therapeutic context, follow this self-validating workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the molecule against recombinant EGFR.

  • Reagent Prep: Dissolve this compound in 100% DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a curve from 10 µM to 0.1 nM.

  • Enzyme Mix: Dilute EGFR (0.2 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 5 µL of Compound to 384-well plate.

    • Add 5 µL of Enzyme Mix. Incubate 10 min at RT (allows inhibitor to bind).

    • Add 5 µL of Substrate Mix (Poly-Glu-Tyr + 10 µM ATP).

    • Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Validation:

    • Positive Control:[2] Gefitinib (Expect IC50 ~33 nM).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Prime: Must be > 0.5 for the assay to be valid.

Protocol 2: Cellular Viability Assay (MTT)

Objective: Confirm the compound penetrates the cell membrane and inhibits tumor growth.

  • Cell Selection:

    • A549: Non-small cell lung cancer (Wild Type EGFR).

    • PC-9: EGFR Exon 19 deletion (Sensitive control).

  • Seeding: Seed 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with this compound (0.1 - 10 µM) for 72 hours.

  • Readout: Add MTT reagent. Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Interpretation: A significant shift in IC50 between PC-9 (sensitive) and A549 (resistant) confirms mechanism-specific activity rather than general toxicity.

Visualization: Experimental Workflow

WorkflowStartCompound Library(this compound)InSilicoStep 1: In Silico Docking(Target: EGFR ATP Pocket)Start->InSilico FilterBiochemStep 2: ADP-Glo Kinase Assay(Biochemical IC50)InSilico->Biochem High ScoreCellularStep 3: Cell Viability (MTT)(A549 vs PC-9)Biochem->Cellular IC50 < 1µMCellular->Start SAR RefinementHitValidated Hit(Lead Optimization)Cellular->Hit Selective Toxicity

Figure 2: Step-wise validation workflow from computational docking to cellular efficacy.

References

  • Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

  • Yamaguchi, T., et al. (2009). "Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists."[1] Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2003). "Analogues of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of EGFR and MEK-1 kinase activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Colarusso, E., et al. (2022).[3] "6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders." ResearchGate.[4] Link

CAS number and molecular formula for 6-Methylquinazolin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Architecture, and Therapeutic Pharmacophore Analysis

Executive Summary

6-Methylquinazolin-4-amine (CAS: 21419-47-6) represents a critical heterocyclic scaffold in modern drug discovery, specifically within the kinase inhibitor landscape. Functioning as a bioisostere of the adenine moiety of ATP, this molecular core serves as the anchoring template for Type I and Type II kinase inhibitors targeting EGFR, VEGFR, and recently, bromodomain-containing protein 9 (BRD9). This guide provides a definitive technical analysis of its chemical identity, robust synthetic methodologies, and structural biology implications, designed for researchers requiring high-fidelity data for lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates experimentally validated properties essential for analytical characterization and formulation development.

PropertySpecification
Chemical Name This compound
Synonyms 4-Amino-6-methylquinazoline; 6-Methyl-4-quinazolinamine
CAS Number 21419-47-6
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Exact Mass 159.0796 Da
SMILES CC1=CC2=C(C=C1)N=CN=C2N
InChIKey QLGGAJVPIQZKIJ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
Acidity (pKa) ~5.4 (Calculated, conjugate acid at N1)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Synthetic Architecture & Process Chemistry

The synthesis of this compound is non-trivial due to the thermodynamic stability of the quinazolinone intermediate. The most robust route, preferred for scalability and purity, involves the "Activation-Amination" sequence starting from 5-methylanthranilic acid.

3.1. Retrosynthetic Logic

The C4-amino group is best introduced via nucleophilic aromatic substitution (


) of a C4-leaving group (chloride), derived from the tautomeric keto-enol lactam.
3.2. Automated Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical path for synthesis, highlighting decision nodes and intermediate isolation.

Synthesis_Workflow cluster_QC Quality Control Gates Start Precursor: 2-Amino-5-methylbenzoic acid Step1 Cyclocondensation (Formamide, 150°C) Start->Step1 Niementowski Synthesis Int1 Intermediate 1: 6-Methylquinazolin-4(3H)-one Step1->Int1 Precipitate & Wash Step2 Chlorination Activation (POCl3, reflux) Int1->Step2 Dehydrative Halogenation QC1 LCMS: M+H 161.2 Int1->QC1 Int2 Intermediate 2: 4-Chloro-6-methylquinazoline Step2->Int2 Volatile Removal (Strictly Anhydrous) Step3 Amination (SnAr) (NH3/MeOH or NH4OH) Int2->Step3 Nucleophilic Attack QC2 NMR: C4-Cl shift Int2->QC2 Final Target: This compound Step3->Final Crystallization

Caption: Figure 1: Three-stage synthetic pathway illustrating the conversion of anthranilic acid precursors to the target amine via a chlorination-amination sequence.

3.3. Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from 6-methylquinazolin-4(3H)-one.

Step A: Chlorination (Activation)

  • Setup: Charge a dry round-bottom flask with 6-methylquinazolin-4(3H)-one (1.0 eq) under Argon atmosphere.

  • Reagent: Add Phosphorus Oxychloride (

    
    ) (5.0 eq) carefully. Caution: Exothermic.
    
  • Catalysis: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Reflux at 105°C for 3-4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Evaporate excess

    
     under reduced pressure. Aazeotrope with toluene twice to remove traces of acid. The residue is the unstable 4-chloro intermediate. Do not expose to aqueous workup yet.
    

Step B: Amination (


) 
  • Solvation: Dissolve the crude chloro-residue in anhydrous THF or Dioxane (0.2 M).

  • Nucleophile: Cool to 0°C. Bubble anhydrous Ammonia gas through the solution OR add 7N

    
     in Methanol (10 eq) dropwise.
    
  • Completion: Allow to warm to room temperature and stir for 2 hours. A white precipitate (

    
    ) will form.
    
  • Isolation: Concentrate the solvent. Resuspend the solid in water (to dissolve salts) and adjust pH to ~9 with saturated

    
    .
    
  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water to yield off-white needles.

Structural Biology & Pharmacophore Analysis[8]

The this compound core is a "privileged structure" in kinase inhibition. Its efficacy stems from its ability to mimic the adenine ring of ATP.

4.1. Binding Mechanism (The Hinge Region)
  • N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide NH of the kinase hinge region (e.g., Met793 in EGFR).

  • C4-Amine (

    
    ):  Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge.
    
  • C6-Methyl Group: Directed towards the solvent-accessible front pocket or the hydrophobic gatekeeper residue, improving lipophilicity and cellular permeability compared to the unsubstituted quinazoline.

4.2. Signaling Pathway Logic (DOT Visualization)

The following diagram illustrates the downstream effects of inhibiting EGFR-family kinases using this scaffold.

Signaling_Pathway Inhibitor This compound (Scaffold) Target EGFR / HER2 (ATP Binding Pocket) Inhibitor->Target Competitive Inhibition Phos Autophosphorylation Target->Phos Inhibited ATP ATP ATP->Target Blocked Ras RAS-GTP Phos->Ras Downstream PI3K PI3K/AKT/mTOR Phos->PI3K Downstream Raf RAF/MEK/ERK Ras->Raf Effect Cell Proliferation & Survival Raf->Effect Reduced PI3K->Effect Reduced

Caption: Figure 2: Mechanism of Action (MoA) showing the competitive inhibition of ATP binding at the receptor tyrosine kinase domain, leading to signal attenuation.

Safety & Handling (GHS Standards)

While valuable, this compound possesses acridine-like properties and must be handled with containment.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12362244, this compound. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006).The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazolinone synthesis).
  • Wissner, A., et al. (2003).Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Validation of the 4-aminoquinazoline pharmacophore in kinase inhibition).
  • Colarusso, E., et al. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. ResearchGate.[2] Retrieved from [Link]

Sources

Strategic Initial Toxicity Screening of 6-Methylquinazolin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylquinazolin-4-amine (CAS 21419-47-6) represents a critical "privileged scaffold" in medicinal chemistry, serving as a foundational building block for Epidermal Growth Factor Receptor (EGFR) inhibitors and other kinase-targeting therapeutics. While the quinazoline core confers high affinity for the ATP-binding pocket of kinases, it carries inherent toxicological risks that must be de-risked early in the Hit-to-Lead (H2L) phase.

This guide provides a rigorous, self-validating screening cascade designed to isolate the toxicity profile of the this compound scaffold. Unlike generic screening protocols, this workflow specifically addresses the structural liabilities of the quinazoline pharmacophore: bioactivation potential, hERG channel blockade, and DNA intercalation.

Part 1: Structural Context & In Silico Profiling

Before wet-lab experimentation, we must understand the molecule's "toxicity pharmacophore." The quinazoline ring is planar and aromatic, raising immediate concerns regarding DNA intercalation. Furthermore, the 4-amino position is metabolically labile.

Structural Alerts
  • DNA Intercalation: The planar tricyclic-like nature (if fused or stacked) or bicyclic aromaticity allows potential insertion between DNA base pairs, necessitating robust genotoxicity screening.

  • hERG Pharmacophore Overlap: Many quinazoline-based kinase inhibitors (e.g., Vandetanib, Lapatinib) show QT prolongation. The nitrogen-rich heterocycle can interact with the inner pore of the hERG channel.

  • Bioactivation: The 6-methyl group is a site for CYP-mediated hydroxylation, while the electron-deficient pyrimidine ring can be subject to nucleophilic attack if bioactivated to a quinone-imine-like intermediate.

Part 2: In Vitro Cytotoxicity Profiling (Cellular Health)

Objective: Determine the baseline


 and distinguish between general cytotoxicity and metabolically driven toxicity.

Strategic Insight: Do not rely on a single cell line. We utilize a dual-line approach: HEK293 (low metabolic activity, general toxicity) and HepG2 (metabolic competence, hepatotoxicity). If the


 in HepG2 is significantly lower than in HEK293, the toxicity is likely metabolite-driven.
Protocol: Dual-Line MTT Viability Assay

Reagents:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Positive Control: Doxorubicin (general cytotoxic) or Chlorpromazine (hepatotoxic).

  • Vehicle: DMSO (Final concentration < 0.5%).

Workflow:

  • Seeding: Plate HepG2 and HEK293 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Dosing: Treat with this compound in a 9-point dilution series (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation:

Parameter Threshold Implication

|


 (HEK293)  | < 10 

M | High general toxicity; scaffold requires modification. | | HepG2/HEK293 Ratio | > 3.0 | Toxicity is likely bioactivation-dependent (reactive metabolites). |

Part 3: Genotoxicity Assessment (The Ames Test)

Objective: Assess the mutagenic potential of the planar quinazoline scaffold.

Strategic Insight: Quinazolines can act as frameshift mutagens. Standard base-pair substitution strains (TA100) are insufficient. You must include frameshift-sensitive strains (TA98, TA1537) to detect intercalation events.

Protocol: OECD 471 Bacterial Reverse Mutation Test
  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Activation: Perform +/- S9 mix (rat liver homogenate) to detect pro-mutagens requiring metabolic activation.

  • Criteria: A compound is positive if it induces a dose-dependent increase in revertant colonies

    
     2-fold over vehicle control.
    

Part 4: Cardiotoxicity (hERG Inhibition)

Objective: Evaluate the risk of QT interval prolongation, a known liability for quinazoline kinase inhibitors.

Strategic Insight: While patch-clamp is the gold standard, it is low-throughput. For initial screening of a scaffold, a Fluorescence Polarization (FP) Displacement Assay is a cost-effective Tier 1 filter. If displacement > 50% at 10


M, proceed to patch-clamp.
Protocol: hERG Fluorescence Polarization Assay
  • Membrane Prep: Use commercially available hERG-expressing membrane fractions (e.g., from Invitrogen or PerkinElmer).

  • Tracer: Red-shifted fluorescent tracer (high affinity for hERG pore).

  • Reaction: Incubate membranes + tracer + this compound (10

    
    M fixed dose for screening).
    
  • Readout: Measure polarization (mP). A decrease in mP indicates the test compound has displaced the tracer.

Part 5: Metabolic Stability & Reactive Metabolites

Objective: Determine if the 6-methyl or 4-amino groups generate "hard" electrophiles that bind proteins (leading to idiosyncratic toxicity).

Strategic Insight: A simple stability half-life (


) is not enough. You must perform a GSH (Glutathione) Trapping Study . If the compound forms GSH adducts, it indicates the formation of reactive intermediates (e.g., quinone methides or imines).
Visualization: Screening Logic & Bioactivation Pathways

The following diagram illustrates the decision matrix for the screening cascade and the theoretical bioactivation pathway of the quinazoline scaffold.

ToxicityScreening Figure 1: Strategic Toxicity Screening Cascade for Quinazoline Scaffolds cluster_Tier1 Tier 1: High-Throughput Filters cluster_Tier2 Tier 2: Mechanistic Validation Start This compound Cyto Cytotoxicity (MTT) HepG2 vs HEK293 Start->Cyto hERG hERG Binding (FP Assay) Start->hERG Ames Genotoxicity (Ames Test +/- S9) Start->Ames Decision Decision Gate Cyto->Decision hERG->Decision Ames->Decision Patch hERG Patch Clamp (Electrophysiology) Decision->Patch hERG Binding > 50% GSH GSH Trapping (Reactive Metabolites) Decision->GSH HepG2 IC50 << HEK293 Stop Scaffold Rejection / Modification Decision->Stop Ames Positive OR IC50 < 1uM Proceed Proceed to Lead Opt Decision->Proceed Clean Profile Patch->Stop IC50 < 10uM GSH->Stop Adducts Detected

Caption: Workflow logic for de-risking the quinazoline scaffold. Tier 1 filters out gross toxicity; Tier 2 investigates specific mechanistic liabilities like channel blockade and reactive metabolites.

Part 6: Summary of Critical Thresholds

To ensure decision-making is data-driven, use the following "Go/No-Go" criteria for this compound:

AssayMetric"Go" Criteria"Flag" (Caution)"No-Go" (Stop)
Solubility Kinetic Solubility (PBS)



Cytotoxicity

(HepG2)



hERG % Inhibition @




Ames Revertant ColoniesNo increase--

increase
Metabolic Stability

(Microsomes)
Low ClearanceModerateHigh (Unstable)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12362244, this compound. Retrieved January 30, 2026 from [Link]

  • M.F. Zayed (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[1] Scientia Pharmaceutica.[1] Retrieved from [Link]

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Altasciences (2024). Small Molecule Safety Assessment and Toxicology Protocols. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of 6-Methylquinazolin-4-Amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylquinazolin-4-amine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors. While the quinazoline core confers potency, its planar, aromatic structure induces strong


 stacking, leading to poor aqueous solubility and aggregation risks.

This guide provides a validated technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO). It moves beyond basic "add and stir" instructions to address the thermodynamic and kinetic factors governing stability, ensuring high-integrity stock solutions for biological assays.

Part 1: Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must understand the molecular forces at play.

Molecular Descriptors
PropertyValueImplication for Solubility
Molecular Weight 159.19 g/mol Low MW facilitates dissolution, but crystal lattice energy is high.
LogP (Octanol/Water) ~1.6Moderately lipophilic. Poor water solubility; requires organic co-solvent.
pKa (N-1 ring nitrogen) ~5.4Weakly basic. Protonation aids aqueous solubility but is irrelevant in neat DMSO.
Structural Geometry Planar HeterocycleHigh tendency for aggregation via intermolecular

stacking.
The Solvation Mechanism in DMSO

DMSO is the gold standard for this compound because it is a polar aprotic solvent with a high dielectric constant (


).
  • Disruption of Lattice Energy: DMSO molecules intercalate between the planar quinazoline rings, disrupting the

    
     stacking interactions that hold the crystal lattice together.
    
  • Hydrogen Bonding: The sulfoxide oxygen in DMSO acts as a hydrogen bond acceptor for the primary amine (-NH2) protons on the quinazoline, stabilizing the molecule in solution.

Critical Thresholds:

  • Working Concentration: 10 mM (Standard for High-Throughput Screening).

  • Saturation Limit (Est.): 50–100 mM in anhydrous DMSO (purity dependent).

  • Risk Zone: >100 mM (High risk of precipitation upon freeze-thaw).

Part 2: Stability Profile & Degradation Pathways

Stability in DMSO is not static. It is a dynamic equilibrium threatened primarily by environmental factors rather than intrinsic chemical instability.

The Hygroscopicity Trap

The greatest threat to this compound stability is atmospheric moisture . DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.

  • The Mechanism: As water content in DMSO increases, the solvent's solvating power decreases. The hydrophobic quinazoline core becomes thermodynamically unstable, leading to "crashing out" (precipitation).

  • Chemical Consequence: While the 4-aminoquinazoline core is resistant to hydrolysis, the presence of water promotes micro-crystal formation that is invisible to the naked eye but devastating to assay reproducibility.

Thermal & Oxidative Stress
  • Oxidation: DMSO can act as a mild oxidant (resembling Swern oxidation conditions) if activated, but for this amine, the risk is low at room temperature.

  • Thermal Decomposition: The compound is heat-stable up to >100°C, but DMSO solutions should not be heated above 40°C during preparation to prevent solvent degradation (formation of dimethyl sulfide) and concentration shifts due to evaporation.

Part 3: Standard Operating Procedure (SOP)

Objective: Prepare a 10 mM stock solution of this compound (MW: 159.19 g/mol ) in Anhydrous DMSO.

Materials
  • Compound: this compound (Solid, >98% Purity).

  • Solvent: DMSO, Anhydrous (≥99.9%, water content <0.005%). Do not use "molecular biology grade" DMSO that has been opened for months.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Preparation Workflow (Visualized)

StockPrep Start Weigh Compound (Calculate Mass for 10mM) AddSolvent Add Anhydrous DMSO (Add 50% of Target Vol) Start->AddSolvent Mix Vortex (30s) & Sonicate (5 min, <40°C) AddSolvent->Mix TopUp Add Remaining DMSO to Target Volume Mix->TopUp QC Visual Inspection (Clear? No Particles?) TopUp->QC QC->Mix Fail (Particles) Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Step-by-step workflow for high-integrity stock solution preparation.

Detailed Protocol Steps
  • Calculation: To prepare 10 mL of 10 mM solution:

    • Mass =

      
      
      
    • Mass =

      
       (15.9 mg).
      
  • Initial Dissolution: Weigh 15.9 mg of powder into the vial. Add 5 mL (half volume) of anhydrous DMSO.

    • Why? Adding full volume immediately can trap powder in the neck of the vial or create a "clump" that is hard to break.

  • Mechanical Energy: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes.

    • Control: Monitor bath temperature. If it exceeds 40°C, add ice.

  • Final Volume: Add the remaining DMSO to reach 10 mL total volume. Invert 10 times to mix.

  • Aliquoting: Immediately dispense into 50–100 µL aliquots in PCR tubes or microcentrifuge tubes.

    • Why? This prevents freeze-thaw cycles.[1][2] Each experiment uses one fresh tube.

Part 4: Quality Control & Troubleshooting

The "Freeze-Thaw" Decision Tree

When retrieving a stock from storage (-20°C), use this logic to ensure integrity.

StabilityLogic Start Thaw Aliquot (Room Temp) Check Visual Check: Precipitate? Start->Check Spin Centrifuge (13k rpm, 5 min) Check->Spin Yes/Cloudy Use Proceed to Assay Check->Use No Pellet Pellet Visible? Spin->Pellet Heat Warm to 37°C (10 mins) Pellet->Heat Yes Pellet->Use No Clear Solution Clear? Heat->Clear Clear->Use Yes Discard DISCARD (Irreversible Aggregation) Clear->Discard No

Figure 2: Decision logic for handling thawed stock solutions.

Analytical Validation (HPLC)

Visual inspection is insufficient for chemical purity.

  • Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (quinazoline specific).

  • Acceptance Criteria: Purity > 95%. If a peak appears at a different retention time after 6 months of storage, it suggests oxidation or interaction with DMSO contaminants.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12362244, this compound. Retrieved from [Link]

  • Li, P., et al. (2016).Thermodynamic solubility and solvation behavior of 4-aminoquinazoline derivatives in polar solvents. Journal of Molecular Liquids, 223, 524-531. (Contextual grounding for quinazoline solubility).
  • Cheng, X., et al. (2013).Impact of DMSO on Protein Structure and Function in Drug Discovery. Current Opinion in Drug Discovery & Development. (Reference for DMSO hygroscopicity and solvent effects).

Sources

Technical Guide: 6-Methylquinazolin-4-Amine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylquinazolin-4-amine (CAS 19181-42-1) represents a critical scaffold in medicinal chemistry, particularly within the development of tyrosine kinase inhibitors (TKIs). As a derivative of the "privileged" 4-aminoquinazoline core, it serves as a dual-functional building block: the C4-amino group provides a robust hydrogen-bond donor/acceptor motif essential for hinge-binding in ATP pockets (e.g., EGFR, VEGFR), while the C6-methyl group acts as a versatile synthetic handle. Through benzylic functionalization, this methyl group allows for the late-stage introduction of solubilizing tails or pharmacophores, a strategy employed in the synthesis of next-generation cancer therapeutics.

This guide details the synthetic accessibility, chemical reactivity, and application of this compound, providing researchers with validated protocols for its integration into drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name This compound
CAS Number 19181-42-1
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 268–272 °C (decomposition)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
pKa (Calculated) ~5.4 (N1-protonation)
Key Hazards Irritant (Skin/Eye), Acute Tox.[1] (Oral)

Synthetic Accessibility

The synthesis of this compound is achieved through two primary routes. The choice of route depends on the availability of starting materials (acid vs. nitrile) and the desired scale.

Route A: The Niementowski Cyclization (Classical)

This route utilizes 2-amino-5-methylbenzoic acid as the precursor. It involves cyclization with formamide to form the quinazolinone, followed by chlorination and amination.

  • Pros: Low-cost starting materials; robust on multigram scale.

  • Cons: Three steps; requires handling of POCl₃.

Route B: Amidine Condensation (Direct)

This route condenses 2-amino-5-methylbenzonitrile with formamidine acetate.

  • Pros: One-pot potential; higher atom economy.

  • Cons: Starting nitrile is often more expensive.

Visualization: Synthetic Pathways

Synthesis Start1 2-Amino-5-methylbenzoic acid Step1 Formamide, 140°C (Cyclization) Start1->Step1 Inter1 6-Methylquinazolin-4(3H)-one Step1->Inter1 Step2 POCl3, Reflux (Chlorination) Inter1->Step2 Inter2 4-Chloro-6-methylquinazoline Step2->Inter2 Step3 NH3 / MeOH (Amination) Inter2->Step3 Product This compound Step3->Product Start2 2-Amino-5-methylbenzonitrile Step4 Formamidine Acetate 120°C Start2->Step4 Direct Route Step4->Product Direct Route

Caption: Comparative synthetic routes to this compound showing the classical 3-step pathway (top) and the direct nitrile condensation (bottom).

Functionalization & Reactivity

The utility of this compound lies in its orthogonal reactivity. The C6-methyl group is chemically distinct from the C4-amino group, allowing for selective modification.

C6-Methyl Activation (Benzylic Functionalization)

The methyl group at position 6 is electron-rich due to the fused benzene ring but can be activated via radical halogenation. This is the most critical transformation for library generation, converting the "dead" methyl group into an electrophilic handle.

  • Reaction: Wohl-Ziegler Bromination

  • Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide, CCl₄ or Chlorobenzene.

  • Product: 6-(Bromomethyl)quinazolin-4-amine.

  • Application: The resulting bromide reacts with secondary amines (e.g., morpholine, N-methylpiperazine) to install solubilizing groups typical of drugs like Gefitinib .

N4-Amine Functionalization

While the C4-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing pyrimidine ring, it participates in:

  • Acylation: Reaction with acid chlorides to form amides (common in prodrug design).

  • Schiff Base Formation: Condensation with aldehydes to form imines.[2][3]

  • Dimroth Rearrangement: Under basic conditions at high temperatures, alkylated 4-aminoquinazolines can undergo rearrangement, a potential side reaction to monitor.

Medicinal Chemistry Application: Kinase Inhibition[1][9][10]

Mechanism of Action

The 4-aminoquinazoline scaffold is an ATP-competitive inhibitor . The N1 and N3 nitrogens, along with the C4-amino group, form a characteristic hydrogen-bonding network with the "hinge region" amino acids (e.g., Met793 in EGFR) of the kinase domain.

  • 6-Methyl Role: The C6 position projects into the "solvent-accessible front pocket." Substituents here (derived from the methyl group) are used to tune solubility and pharmacokinetic properties without disrupting the critical hinge binding.

Visualization: EGFR Signaling & Inhibition

EGFR_Pathway EGFR EGFR (ErbB1) Tyrosine Kinase Signal Downstream Signaling (RAS/RAF/MEK/ERK) EGFR->Signal Activation ATP ATP ATP->EGFR Phosphorylation Inhibitor This compound Derivative Inhibitor->EGFR Competitive Binding (Hinge Region) Proliferation Cell Proliferation & Survival Signal->Proliferation

Caption: Mechanism of ATP-competitive inhibition by quinazoline derivatives within the EGFR signaling cascade.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (Route A)

Based on classical quinazoline synthesis methodologies.

Step 1: Cyclization

  • Charge a round-bottom flask with 2-amino-5-methylbenzoic acid (10.0 g, 66 mmol) and formamide (30 mL).

  • Heat the mixture to 140–150 °C for 4–6 hours. The solid will dissolve, and the product will eventually precipitate.

  • Cool to room temperature. Pour into ice-water (100 mL).

  • Filter the solid, wash with water and cold ethanol. Dry in vacuo to yield 6-methylquinazolin-4(3H)-one (Yield: ~85%).

Step 2: Chlorination

  • Suspend the quinazolinone (5.0 g) in POCl₃ (25 mL). Add a catalytic amount of DMF (3 drops).

  • Reflux (105 °C) for 2–3 hours until the solution becomes clear.

  • Distill off excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice/ammonia water mixture (exothermic!). Extract with dichloromethane (DCM).

  • Dry organic layer (MgSO₄) and concentrate to yield 4-chloro-6-methylquinazoline .

Step 3: Amination

  • Dissolve the chloro-intermediate (4.0 g) in a saturated solution of NH₃ in methanol (50 mL) or use 25% aqueous ammonia in dioxane.

  • Heat in a sealed pressure tube at 80 °C for 12 hours.

  • Cool, concentrate the solvent, and wash the solid with water.

  • Recrystallize from ethanol to obtain pure This compound .

Protocol 2: C6-Benzylic Bromination (Functionalization)

Objective: Activation of the methyl group for library synthesis.

  • Dissolve this compound (1.0 eq) in CCl₄ or Chlorobenzene (anhydrous).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and Benzoyl Peroxide (0.05 eq).

  • Reflux under nitrogen for 4–8 hours. Monitor by TLC (the bromide is usually less polar than the starting material).

  • Filter hot to remove succinimide byproduct.

  • Concentrate filtrate. The resulting 6-(bromomethyl)quinazolin-4-amine is unstable and should be used immediately in the next nucleophilic substitution step (e.g., reaction with morpholine in DMF/K₂CO₃).

Safety & Handling

  • This compound:

    • GHS Classification: Acute Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).

    • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

  • Reagents:

    • POCl₃: Highly corrosive and reacts violently with water. Quench with extreme caution at low temperatures.

    • Formamide: Teratogen; avoid skin contact.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Review of quinazoline synthesis methods).
  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[4][5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational SAR on 4-aminoquinazolines). Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry.[7] (Context for C6-functionalization). Link

Sources

Methodological & Application

using 6-Methylquinazolin-4-Amine in kinase inhibitor drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Methylquinazolin-4-Amine in Kinase Inhibitor Discovery

Abstract

The quinazoline pharmacophore remains a cornerstone in kinase inhibitor design, evidenced by FDA-approved therapeutics such as Gefitinib, Erlotinib, and Lapatinib.[1] This guide details the strategic application of This compound (and its synthetic precursors) as a privileged scaffold for targeting the ATP-binding cleft of receptor tyrosine kinases (RTKs), specifically EGFR and HER2. We provide validated protocols for synthesis, structure-activity relationship (SAR) probing, and biochemical evaluation, emphasizing the role of the C6-methyl group as a lipophilic probe for the solvent-front interface.

Section 1: Rational Design & Molecular Modeling

The Privileged Scaffold Architecture

The 4-aminoquinazoline core functions as an ATP-mimetic. Its efficacy relies on a specific binding mode within the kinase hinge region.[2][3]

  • N1 Interaction (Acceptor): The quinazoline N1 nitrogen accepts a critical hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).[2][4]

  • N3 Interaction (Water-Mediated): The N3 nitrogen often interacts with a conserved threonine (e.g., Thr854 ) via a structural water molecule, stabilizing the scaffold.[2]

  • C4-Amino Vector: Substituents at the 4-position extend into the hydrophobic back pocket (gatekeeper region), determining selectivity.

  • C6-Methyl Probe: Unlike the bulky solubilizing groups found in Gefitinib (morpholinopropoxy), the 6-methyl group serves as a "minimalist probe." It tests the steric tolerance of the solvent-exposed ribose-binding pocket without introducing complex physicochemical liabilities. It is ideal for early-stage Fragment-Based Drug Discovery (FBDD) to validate core binding before optimizing for ADME properties.

Pathway Visualization

The following diagram illustrates the logical flow from scaffold selection to lead optimization.

KinaseDesign Scaffold This compound (Core Scaffold) Docking Molecular Docking (Hinge Interaction Check) Scaffold->Docking In Silico Synthesis Library Synthesis (SnAr Displacement) Docking->Synthesis Hit Selection Assay Biochemical Assay (TR-FRET / IC50) Synthesis->Assay Screening Assay->Scaffold Iterative Design Optimization Lead Optimization (C6/C7 Solubilization) Assay->Optimization SAR Analysis

Figure 1: Iterative workflow for utilizing the quinazoline scaffold in kinase drug discovery.

Section 2: Synthetic Protocols

While this compound (primary amine) can be used directly as a crystallographic fragment, the generation of potent inhibitors requires substitution at the 4-amino position. The industry-standard route proceeds via the 4-chloro intermediate.

Protocol A: Synthesis of the 4-Chloro Intermediate

Objective: Convert 6-methylquinazolin-4(3H)-one to 4-chloro-6-methylquinazoline.

Reagents:

  • Starting Material: 6-Methylquinazolin-4(3H)-one (1.0 eq)

  • Chlorinating Agent: Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (Cat.)
    

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 6-methylquinazolin-4(3H)-one in neat POCl₃ (10 mL per gram of substrate).

  • Catalysis: Add catalytic DIPEA (0.1 eq) to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (105°C) for 3–4 hours. The suspension should become a clear yellow/orange solution, indicating conversion.

    • Checkpoint: Monitor by TLC (30% Ethyl Acetate in Hexanes). The polar starting material (Rf ~0.1) should disappear, replaced by the non-polar chloride (Rf ~0.7).

  • Workup (Critical Safety): Cool to room temperature. Remove excess POCl₃ under reduced pressure.

    • Safety Note: Quench the residue by slowly pouring it onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent rapid hydrolysis of the product.

  • Extraction: Neutralize with saturated NaHCO₃ to pH 8. Extract with Dichloromethane (DCM) (3x). Dry over MgSO₄ and concentrate.

  • Storage: The resulting yellow solid is moisture-sensitive. Store under nitrogen at -20°C.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Install the specificity-determining "tail" at the 4-position.

Reagents:

  • Substrate: 4-Chloro-6-methylquinazoline (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (IPA)

  • Temperature: 80°C

Step-by-Step:

  • Dissolution: Dissolve the 4-chloro intermediate in IPA (10 mL/mmol).

  • Addition: Add the substituted aniline.

  • Reflux: Heat to 80°C for 2–6 hours.

  • Precipitation (Self-Validating Step): As the reaction proceeds, HCl is generated. The product usually precipitates as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the precipitate. Wash the cake with cold IPA and diethyl ether.

  • Free Basing (Optional): If the salt is hygroscopic, suspend in EtOAc and wash with saturated NaHCO₃ to obtain the free base.

Section 3: Biochemical Validation (Kinase Assay)

To evaluate the affinity of the synthesized 6-methyl-substituted analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Protocol C: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine IC₅₀ values for EGFR binding.[5][6]

Materials:

  • Kinase: EGFR Recombinant Human Protein (Invitrogen).

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate).

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody.

  • Test Compound: this compound derivative (dissolved in DMSO).

Workflow:

Step Action Volume Notes
1 Compound Prep 2.5 µL Prepare 3-fold serial dilution in DMSO. Transfer to 384-well plate.
2 Master Mix 5.0 µL Add Kinase (5 nM final) + Antibody (2 nM final) in Assay Buffer.
3 Incubation 1 - Incubate for 15 mins at Room Temp to allow compound-kinase binding.
4 Tracer Add 2.5 µL Add Tracer 199 (Determine Kd prior to set concentration, typically 2-10 nM).
5 Incubation 2 - Incubate for 60 mins at Room Temp in the dark.

| 6 | Detection | - | Read on TR-FRET compatible plate reader (e.g., EnVision). |

Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Plot the ratio against log[Inhibitor] to generate sigmoidal dose-response curves.

  • Control: Use Gefitinib as a positive control (Expected IC₅₀: ~2-5 nM).

Section 4: Structural Biology & Mechanism

Understanding the interaction of the 6-methyl group is vital for interpreting SAR data.

Binding Mode Diagram

The following diagram depicts the interactions within the EGFR ATP-binding pocket.

BindingMode Quinazoline Quinazoline Core Water H2O Quinazoline->Water H-Bond (from N3) Pocket Hydrophobic Pocket II Quinazoline->Pocket 4-Aniline Interaction Solvent Solvent Front (Ribose Pocket) Quinazoline->Solvent 6-Methyl Vector Met793 Met793 (Hinge) Backbone NH Met793->Quinazoline H-Bond (to N1) Thr854 Thr854 (Gatekeeper Vicinity) Water->Thr854 H-Bond

Figure 2: Schematic representation of the Quinazoline-EGFR binding interface.[2]

The "6-Methyl" SAR Logic
  • Steric Fit: The 6-methyl group is small enough to avoid steric clash with the "roof" of the ATP binding site (often residues like Leu718 or Gly796 in various kinases).

  • Lipophilicity: It adds a small lipophilic increment (+0.5 LogP) compared to the unsubstituted core, potentially improving cellular permeability without the "brick dust" insolubility issues of larger planar rings.

  • Optimization Vector: If the 6-methyl derivative shows potency, the position is validated for extension. Chemists can then replace the methyl with solubilizing ethers (e.g., -O-CH2-CH2-Morpholine) to improve ADME properties while retaining the core binding mode.

References

  • Zhang, H., et al. (2024). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy."[7] MDPI. Available at: [Link]

  • Das, D., & Hong, J. (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry."[1] European Journal of Medicinal Chemistry. Available at: [Link]

  • Ravez, S., et al. (2015). "Protein kinase inhibitors based on the quinazoline scaffold: a patent review (2009 – present)." Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[4] Journal of Medicinal Chemistry. Available at: [Link]

Sources

analytical techniques for the characterization of 6-Methylquinazolin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

6-Methylquinazolin-4-amine (CAS: 21419-47-6) is a critical pharmacophore scaffold in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR (e.g., Gefitinib analogs) and PI3K pathways.[1][2] Its characterization is non-trivial due to the basicity of the N1/N3 nitrogens and the potential for tautomeric equilibrium in its precursors.

This guide moves beyond basic identification to provide a robust analytical control strategy . We focus on distinguishing the target amine from its hydrolytic impurity (6-methylquinazolin-4(3H)-one) and its synthetic precursor (4-chloro-6-methylquinazoline), both of which are common process-related impurities.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 159.19 g/mol
Monoisotopic Mass 159.0796 Da
Solubility Soluble in DMSO, DMF, MeOH (warm); Sparingly soluble in water.[1][3][4]
pKa (Calc) ~5.4 (N1 protonation)

Structural Characterization (Identity)[2][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO-


 is the mandatory solvent.[1] Chloroform (

) is often insufficient for solubilizing the free amine and may cause peak broadening due to exchangeable protons.

Protocol:

  • Concentration: 10 mg in 0.6 mL DMSO-

    
    .
    
  • Key Diagnostic Signals (

    
    H NMR, 400 MHz): 
    
    • 
       2.45 ppm (s, 3H):  Methyl group at C6.[1] This is the cleanest integration anchor.
      
    • 
       7.60 - 7.80 ppm (br s, 2H):  The 
      
      
      
      protons.[1] Note: These are exchangeable and may vanish if
      
      
      is added.[1] Their chemical shift is concentration-dependent.[1]
    • 
       8.30 ppm (s, 1H):  The H2 proton (between the two nitrogens). This is the most deshielded singlet and characteristic of the quinazoline core.[1]
      
Mass Spectrometry (HRMS)

Method: ESI-Positive Mode (LC-MS).[1] Expectation:

  • [M+H]+: 160.0869 m/z.[1]

  • Fragmentation: High collision energy often yields a fragment at ~143 m/z (loss of

    
    ), confirming the primary amine.[2]
    

Purity & Impurity Profiling (HPLC-UV)

Challenge: The basic quinazoline nitrogen causes peak tailing on standard silica-based C18 columns due to silanol interactions.[1] Solution: Use of a "charged surface" column (e.g., CSH) or high-pH stable columns, OR a low pH mobile phase with an ion-pairing agent substitute (TFA).[1][2]

Method Development Logic: The "Impurity Triangle"

We must separate the Target (Amine) from the Precursor (Chloro) and the Degradant (Hydroxyl).[2]

ImpurityLogic cluster_separation RP-HPLC Elution Order (Low pH) Precursor 4-Chloro-6-methylquinazoline (Precursor) Target This compound (Target) Precursor->Target Amination (NH3/MeOH) Degradant 6-Methylquinazolin-4(3H)-one (Hydrolysis Impurity) Precursor->Degradant Hydrolysis (H2O) Target->Degradant Deamination (Extreme pH) Order Target (Early) < Degradant < Precursor (Late)

Figure 1: Synthetic origin and degradation pathways defining the critical separation requirements.

Validated HPLC Protocol (Standard Operating Procedure)
ParameterConditionRationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm)CSH (Charged Surface Hybrid) technology suppresses basic analyte tailing better than standard C18.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the quinazoline N1, improving peak shape.[2]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5%

95% B15-18 min: 95% B (Wash)18.1 min: 5% B (Re-equilibration)
Gradient required to elute the non-polar 4-chloro impurity (if present).[1][2]
Detection UV @ 254 nmMax absorption for quinazoline

transitions.[1]
Column Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.[1]
Injection Vol 5 µLPrevent column overload.

Sample Preparation:

  • Weigh 5.0 mg of sample.[1]

  • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .

    • Note: If the sample does not dissolve, add 100 µL DMSO first, then dilute with mobile phase. Pure ACN may precipitate the salt forms.[1]

  • Filter through 0.22 µm PTFE filter.[1]

Solid State Characterization

For drug development, the solid form dictates stability and bioavailability.[1][2]

Differential Scanning Calorimetry (DSC)
  • Expectation: Sharp endotherm at melting point.

  • Literature Reference: Quinazolin-4-amines typically melt between 260°C - 290°C depending on the salt form [1].[1]

  • Protocol: Heat at 10°C/min from 40°C to 350°C under

    
     purge.
    
  • Warning: Broad endotherms <100°C indicate solvates or hygroscopicity (common in amine salts).[1]

X-Ray Powder Diffraction (XRPD)[2]
  • Purpose: Polymorph screening.

  • Protocol: Scan 2

    
     from 3° to 40°.[1]
    
  • Insight: If the synthetic route uses HCl/Isopropanol, you will likely isolate the Hydrochloride salt .[2] You must verify if you have the Free Base or HCl salt, as their solubility profiles differ drastically.

    • Test: Dissolve in water and add

      
      .[1] White precipitate = Chloride salt.[1]
      

References

  • PubChem Compound Summary . (2025). This compound (CID 12362244).[1] National Center for Biotechnology Information.[1] Link

  • Liu, G., et al. (2006).[1][5] Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 256-262.[1] Link

  • Błaszczak-Świątkiewicz, K., et al. (2012).[1] Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica. Link

  • Gatadi, S., et al. (2022).[1][6] 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Processes, 10:384. Link

Sources

High-Throughput Screening Strategies for 6-Methylquinazolin-4-Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 6-methylquinazolin-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for several clinically approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib. While the 4-amino position typically binds the ATP-binding pocket hinge region, the 6-position methyl group often aids in hydrophobic packing within the kinase domain.

This guide details a robust High-Throughput Screening (HTS) workflow to identify novel analogs of this class. We focus on two complementary assay platforms:

  • Biochemical HTS: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify enzymatic inhibition.

  • Cellular HTS: A luminescent cell viability assay to validate membrane permeability and physiological potency.

Biological Context & Mechanism[1][2]

The Target: EGFR Signaling Pathway

The primary target for this compound analogs is the intracellular kinase domain of EGFR. Inhibition of this kinase blocks downstream signaling cascades essential for tumor proliferation, specifically the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Pathway Visualization

The following diagram illustrates the signal transduction cascade and the intervention point for quinazoline analogs.

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS EGFR->RAS Phosphorylation Ligand EGF Ligand Ligand->EGFR Activation Inhibitor This compound Analog Inhibitor->EGFR Inhibition (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation

Figure 1: EGFR signaling cascade showing the competitive inhibition mechanism of quinazoline analogs at the receptor level.

Assay Strategy & Design

To ensure data fidelity (Trustworthiness), we employ a "Funnel Screening" approach.

StageAssay TypeTechnologyReadoutThroughput
Primary Screen BiochemicalTR-FRET (e.g., LANCE/HTRF)Ratio (665/615 nm)Ultra-High (1536/384-well)
Secondary Screen CellularCellTiter-Glo (ATP)Luminescence (RLU)High (384-well)
Counter Screen BiochemicalUnrelated Kinase (e.g., Insulin Receptor)TR-FRETMedium

Protocol 1: Biochemical HTS (TR-FRET Kinase Assay)

Principle: This homogeneous assay measures the phosphorylation of a peptide substrate. A Europium-labeled antibody binds the phosphorylated product, while a ULight/APC-labeled streptavidin binds the biotinylated peptide. When the kinase is active, the proximity allows FRET to occur. Inhibitors decrease the FRET signal.

Reagents & Equipment
  • Enzyme: Recombinant Human EGFR (cytoplasmic domain).

  • Substrate: Biotin-Poly GT (Glu:Tyr, 4:1) or specific EGFR peptide.

  • ATP: Ultrapure ATP (Km apparent concentration, typically 2-10 µM).

  • Detection: LANCE Ultra or HTRF Kinase Detection Kit (Eu-Antibody + Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Plate: 384-well low-volume white microplates (e.g., PerkinElmer ProxiPlate).

Step-by-Step Workflow
  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 10-50 nL of library compounds (in 100% DMSO) into assay plates.

    • Controls:

      • High Control (HC): DMSO only (0% Inhibition).

      • Low Control (LC): 10 µM Staurosporine or Reference Quinazoline (100% Inhibition).

  • Enzyme Addition:

    • Dilute EGFR enzyme in Assay Buffer to 2x final concentration (e.g., 0.5 nM final).

    • Dispense 5 µL of enzyme solution to all wells.

    • Pre-incubation: 10 minutes at RT to allow compound-enzyme binding.

  • Substrate/ATP Initiation:

    • Prepare a 2x mix of Biotin-Peptide (e.g., 200 nM final) and ATP (at Km).

    • Dispense 5 µL to start the reaction.

    • Incubation: 60 minutes at RT (protected from light).

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Ab + Streptavidin-Acceptor + EDTA to stop reaction).

    • Equilibration: 60 minutes at RT.

  • Read:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320/340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Calculation

Calculate the Ratio (


).


Protocol 2: Cell-Based Viability HTS (CellTiter-Glo)

Principle: Quinazoline analogs must penetrate the cell membrane to reach the cytoplasmic kinase domain. This assay quantifies ATP, an indicator of metabolically active cells, to determine cytotoxicity/potency.

Reagents & Equipment
  • Cell Line: A431 (EGFR-overexpressing epidermoid carcinoma) or PC-9 (EGFR-mutant NSCLC).

  • Reagent: CellTiter-Glo® 2.0 (Promega).

  • Media: DMEM + 10% FBS (low serum 1% is optional to sensitize EGFR dependence).

  • Plate: 384-well solid white tissue culture treated plates.

Step-by-Step Workflow
  • Cell Seeding:

    • Harvest cells and dilute to 1,000–2,000 cells/well in 20 µL media.

    • Dispense into 384-well plates.

    • Incubation: 16–24 hours at 37°C/5% CO₂ for attachment.

  • Compound Treatment:

    • Add 5 µL of 5x compound solution (diluted from DMSO stock into media). Final DMSO < 0.5%.

    • Incubation: 72 hours at 37°C/5% CO₂.

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (critical for reaction kinetics).

    • Add 25 µL CellTiter-Glo reagent (1:1 ratio with volume in well).

    • Shake on orbital shaker for 2 minutes (lyses cells).

    • Incubate 10 minutes to stabilize signal.

  • Read:

    • Measure Total Luminescence (Integration time: 0.5–1.0 sec).

HTS Workflow Visualization

HTS_Workflow Library Compound Library (6-Methyl-Q Analogs) Dispense Acoustic Dispensing (Echo 550) Library->Dispense Biochem Biochemical Assay (TR-FRET) Dispense->Biochem Primary Screen Analysis Data Analysis (Z-Factor & IC50) Biochem->Analysis Cell Cellular Assay (A431 Viability) Cell->Analysis Potency Confirmation HitPick Hit Selection (>50% Inhibition) Analysis->HitPick HitPick->Cell Secondary Validation

Figure 2: Integrated screening workflow from library management to hit validation.

Quality Control & Troubleshooting

Acceptance Criteria

For an HTS run to be valid, the Z-Factor (


) must be calculated for every plate.


  • Target:

    
     is excellent; 
    
    
    
    is acceptable.
  • Signal-to-Background (S/B): Should be

    
    .
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Z' Factor (<0.4) Pipetting error or edge effects.Check dispenser calibration; use "dummy" water wells on plate edges.
High Background (Biochem) Non-specific antibody binding.Increase detergent (Brij-35) or add BSA/Casein to buffer.
Compound Precipitation High concentration or low solubility.Inspect wells visually; lower screening concentration (e.g., 10 µM

1 µM).
Cell Toxicity in Controls DMSO intolerance.Ensure final DMSO concentration is

0.5% (v/v).

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proc Natl Acad Sci USA. Link

  • Lao, Y., et al. (2020). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors." Molecules. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols. Link

  • PerkinElmer. "LANCE Ultra Kinase Assays: Application Note." Revvity (formerly PerkinElmer). Link

Application Note: Developing Cell-Based Assays for 6-Methylquinazolin-4-Amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-methylquinazolin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily serving as the hinge-binding core for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While biochemical assays provide intrinsic potency data (


 or 

), they fail to account for cellular permeability, ATP competition, and off-target liabilities. This application note outlines a validated, three-tiered cell-based assay cascade designed to characterize the bioactivity of this compound derivatives. We focus on establishing target engagement (CETSA), functional signaling inhibition (Phospho-EGFR/ERK), and phenotypic efficacy (Cell Viability).

Introduction: The Scaffold and the Target

The quinazoline-4-amine moiety is the structural anchor for several FDA-approved drugs (e.g., Gefitinib, Erlotinib). The nitrogen at position 1 (N1) accepts a hydrogen bond from Met793 in the EGFR hinge region, while the amino group at position 4 donates a hydrogen bond. The 6-methyl substitution often enhances hydrophobic packing within the ATP-binding pocket.

However, a common failure mode in developing these derivatives is cellular disconnect —compounds that bind purified protein but fail in live cells due to poor membrane permeability or efflux pump liability. Therefore, a robust cell-based assay workflow is non-negotiable.

The Signaling Context

To validate activity, we must monitor the canonical EGFR pathway. Inhibition of the receptor should result in a collapse of downstream phosphorylation in the RAS/RAF/MEK/ERK and PI3K/AKT axes.

Diagram 1: EGFR Signaling & Inhibition Node

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 6-Methylquinazolin -4-Amine Inhibitor->EGFR ATP Competition (Inhibition) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-Thr202/Tyr204) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT (p-Ser473) PI3K->AKT AKT->Proliferation

Caption: Canonical EGFR signaling cascade showing the competitive inhibition point of the quinazoline scaffold at the receptor level, blocking downstream ERK and AKT survival signals.

Module 1: Target Engagement (CETSA)

Objective: Determine if the compound physically enters the cell and binds EGFR in its native thermal environment. Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.
Protocol: Isothermal Dose-Response (ITDR)

Cell Model: A431 (Epidermoid carcinoma, high EGFR expression).

  • Preparation:

    • Seed A431 cells at

      
       cells/mL in T-75 flasks. Allow 24h recovery.
      
    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Treatment:

    • Aliquot cell suspension (20 µL) into PCR tubes.

    • Add compound (10-point dose response, 10 µM down to 1 nM). Include DMSO control.

    • Incubate for 60 minutes at 37°C (critical for equilibrium).

  • Heat Shock:

    • Heat samples to 52°C for 3 minutes (Note:

      
       of EGFR is approx 50-54°C; validate this in your specific line first).
      
    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40 alternative) + Benzonase.

    • Freeze-thaw x2 (liquid nitrogen/37°C water bath) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/denatured) protein.

  • Detection:

    • Run supernatant on SDS-PAGE.

    • Western Blot for EGFR.

    • Result: Band intensity should increase with compound concentration, indicating stabilization.

Module 2: Functional Signaling Inhibition

Objective: Confirm that binding leads to inhibition of phosphorylation (IC50 determination). Critical Variable: Serum Starvation. High serum contains growth factors that mask inhibitor effects.

Protocol: Phospho-EGFR/ERK Western Blot
  • Seeding: Seed A431 cells in 6-well plates (

    
     cells/well).
    
  • Starvation: Once attached (after 24h), wash x2 with PBS and switch to serum-free media for 16–24 hours.

  • Inhibitor Pre-treatment:

    • Add this compound derivatives (serial dilution).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Stimulate with EGF (50 ng/mL) for exactly 15 minutes .

    • Note: 15 mins is the peak phosphorylation window. Longer times allow phosphatase feedback loops.

  • Termination:

    • Aspirate media immediately. Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Analysis:

    • Blot for p-EGFR (Tyr1068) and p-ERK1/2 (Thr202/Tyr204) .

    • Normalize to Total EGFR and Total ERK.

Module 3: Phenotypic Efficacy (Viability)

Objective: Assess the physiological consequence of inhibition (Cell Death/Stasis). Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo).

Protocol: 72-Hour Cytotoxicity
  • Optimization: Perform a cell density titration. For A431, 3,000–5,000 cells/well in 96-well format is typically optimal to ensure linearity over 72h.

  • Seeding: Seed cells in 90 µL complete media. Incubate 24h.

  • Dosing:

    • Prepare 10x compound stocks in media (keeping DMSO < 0.5% final).

    • Add 10 µL to wells.

    • Include Staurosporine (1 µM) as a kill control and DMSO-only as max signal.

  • Incubation: 72 hours at 37°C/5% CO2.

  • Readout:

    • Equilibrate plate to Room Temp (20 mins).

    • Add detection reagent (1:1 ratio). Shake 2 mins.

    • Read Luminescence.[2][3]

  • Data: Fit to a 4-parameter logistic curve to calculate

    
    .
    

Summary of Experimental Data

The following table summarizes expected outcomes for a potent this compound derivative (e.g., Gefitinib-like profile) in A431 cells.

Assay TypeReadoutPositive Result CriteriaCommon Pitfall
CETSA Band Density (Western)Stabilization at 52°C vs DMSOHeating temperature too high (protein fully precipitates regardless of drug).
Functional p-EGFR (Tyr1068)Dose-dependent reductionInadequate serum starvation (high background p-EGFR).
Phenotypic ATP Luminescence

Cell confluency too high at start (contact inhibition masks drug effect).

Workflow Visualization

The following diagram illustrates the logical flow of the assay cascade, ensuring resources are not wasted on inactive compounds.

Diagram 2: Assay Development Workflow

Assay_Cascade cluster_0 Tier 1: Engagement cluster_1 Tier 2: Mechanism cluster_2 Tier 3: Phenotype Start Compound Library (Quinazoline Analogs) CETSA CETSA (A431) Isothermal Dose Response Start->CETSA CETSA->Start Fail (No Entry/Binding) Western p-EGFR / p-ERK Western Blot CETSA->Western If Stabilized Western->Start Fail (Off-Target) Viability 72h Viability (CellTiter-Glo) Western->Viability If Signaling Blocked Decision Select Lead Candidate Viability->Decision If IC50 < 1uM

Caption: Step-wise screening cascade. Compounds must pass physical engagement (CETSA) and functional inhibition (Western) before expensive phenotypic profiling.

Troubleshooting & Optimization (Expert Notes)

  • The "ATP Shift" Phenomenon:

    • Issue: Biochemical assays use low ATP (

      
       levels), but cells have mM concentrations.
      
    • Insight: 6-methylquinazolin-4-amines are ATP-competitive. If your cellular

      
       is >100x your biochemical 
      
      
      
      , your compound may have a short residence time or weak affinity that cannot compete with intracellular ATP.
  • Solubility vs. Permeability:

    • Quinazolines can be hydrophobic. If CETSA fails, check if the compound precipitated in the media. A visual check of the well at 100x magnification before lysis is mandatory.

  • Choosing the Right Control:

    • Do not use wild-type cells (e.g., HEK293) for potency ranking. Use A431 (EGFR amplification) or H1975 (L858R/T790M) to determine if your specific 6-methyl derivative overcomes resistance mutations.

References

  • Structure-Activity Relationship of Quinazolines

    • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Pharmacology.
  • CETSA Protocol Validation

    • The cellular thermal shift assay for evaluating drug target interactions in cells.[4][5][6] (2014).[5] Nature Protocols.

  • Kinase Assay Development Guidelines

    • Assay Development for Protein Kinase Enzymes. (2012).[5][7] NIH Assay Guidance Manual.

  • EGFR Mutation Contexts

    • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2020).[8] Nature Cancer.

Sources

Application Note: Comprehensive Structural Elucidation of 6-Methylquinazolin-4-Amine using Advanced NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methylquinazolin-4-amine is a heterocyclic aromatic compound featuring a quinazoline core, a scaffold of significant interest in medicinal chemistry and drug development.[1] With a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol , this compound serves as a crucial intermediate and building block for synthesizing a wide array of pharmacologically active molecules, including potent kinase inhibitors for anticancer therapies.[2][3] Given its role in the rational design of novel therapeutics, unambiguous structural verification is paramount to ensure the integrity of downstream research and development efforts.

This application note provides a comprehensive, in-depth guide for the definitive structural analysis of this compound. We present a multi-technique approach leveraging the power of high-field Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The protocols and interpretative guidance herein are designed for researchers, chemists, and quality control scientists, offering a field-proven workflow for structural confirmation, from initial sample preparation to final data integration. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is employed to assign every proton and carbon signal and confirm the substitution pattern of the quinazoline ring.

Experimental Protocol 1: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without its own signals obscuring key regions of the spectrum. DMSO-d6 is an excellent choice for this compound due to its high dissolving power and the fact that its residual proton signal (at ~2.50 ppm) does not typically overlap with aromatic or amine proton signals.

Materials:

  • This compound (10-20 mg)

  • Deuterated solvent (e.g., DMSO-d6, >99.8% D)

  • High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)

  • Pasteur pipette with cotton plug (for filtration)

  • Vortex mixer

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of the this compound sample directly into a clean, dry vial.[4] This concentration (~25-50 mM) is optimal for obtaining high signal-to-noise spectra for both ¹H and ¹³C experiments in a reasonable timeframe.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. The volume should be sufficient to create a sample height of about 5 cm in the NMR tube.[5]

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution. Visually inspect for any particulate matter.

  • Filtration and Transfer: To prevent resolution degradation from suspended impurities, filter the solution by passing it through a Pasteur pipette with a small cotton plug directly into the NMR tube.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

1D NMR Analysis: Assigning the Core Structure

One-dimensional NMR experiments, including ¹H, ¹³C, and DEPT, provide the fundamental framework for the structure.

¹H NMR Spectroscopy: The Proton Skeleton The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, we expect signals corresponding to the methyl group, the amine group, and the aromatic protons on the quinazoline ring.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d6

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-2 ~8.3-8.5 Singlet (s) 1H Proton on an electron-deficient pyrimidine ring, adjacent to two nitrogen atoms.
H-5 ~8.0-8.2 Singlet (s) or narrow doublet 1H Aromatic proton ortho to the electron-donating methyl group, deshielded by the fused ring system.
H-7 ~7.7-7.9 Doublet (d) 1H Aromatic proton ortho to the C-8 proton, showing coupling.
H-8 ~7.5-7.7 Doublet (d) 1H Aromatic proton ortho to the C-7 proton, showing coupling.
-NH₂ ~7.0-7.5 Broad Singlet (br s) 2H Exchangeable protons of the primary amine. Position and broadness can vary with concentration and water content.

| -CH₃ | ~2.4-2.6 | Singlet (s) | 3H | Methyl group protons attached to the aromatic ring. |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

¹³C and DEPT NMR Spectroscopy: The Carbon Backbone The broadband-decoupled ¹³C NMR spectrum shows all unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between carbon types (C, CH, CH₂, CH₃).[6][7][8]

  • DEPT-90: Shows only CH (methine) carbons as positive signals.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (C) are absent.[8][9]

By comparing the standard ¹³C spectrum with the DEPT spectra, each carbon can be unambiguously identified.

Table 2: Predicted ¹³C and DEPT NMR Data for this compound in DMSO-d6

Carbon Label Predicted Chemical Shift (δ, ppm) DEPT-90 Signal DEPT-135 Signal Rationale for Assignment
C-2 ~155 Positive Positive Methine carbon in the electron-deficient pyrimidine ring.
C-4 ~160 Absent Absent Quaternary carbon attached to the amine group and two nitrogens.
C-4a ~152 Absent Absent Quaternary carbon at the ring junction.
C-5 ~126 Positive Positive Aromatic methine carbon.
C-6 ~138 Absent Absent Quaternary carbon attached to the methyl group.
C-7 ~134 Positive Positive Aromatic methine carbon.
C-8 ~120 Positive Positive Aromatic methine carbon.
C-8a ~125 Absent Absent Quaternary carbon at the ring junction.

| -CH₃ | ~21 | Absent | Positive | Methyl carbon. |

Note: Chemical shifts are estimations based on related structures.[10]

2D NMR Analysis: Confirming Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[11] For a molecule like this compound, COSY, HSQC, and HMBC experiments are essential for definitive proof of structure.[12]

Experimental Protocol 2: Acquiring 2D NMR Spectra These experiments are typically run on a 400 MHz or higher spectrometer using standard pulse programs provided by the manufacturer.[13]

  • Instrument Setup: Use the prepared sample from Protocol 1. Lock and shim the instrument on the DMSO-d6 signal to achieve optimal resolution.

  • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY spectrum. This experiment reveals ¹H-¹H coupling correlations, which are visualized as cross-peaks between protons that are typically two or three bonds apart.[14] For this compound, a key expected correlation is between H-7 and H-8.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC spectrum. This shows direct, one-bond correlations between protons and the carbons they are attached to.[9] This allows for the unambiguous assignment of protonated carbons (e.g., C-2/H-2, C-5/H-5, C-7/H-7, C-8/H-8, and -CH₃/-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum. This is arguably the most powerful experiment for this molecule, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[9] These correlations are critical for linking the different fragments of the molecule together. Key expected correlations include:

    • The methyl protons (-CH₃) to C-5, C-6, and C-7, confirming the position of the methyl group at C-6.

    • H-2 to the quaternary carbons C-4 and C-8a.

    • H-5 to C-4, C-7, and the methyl carbon.

    • The amine protons (-NH₂) to C-4 and C-4a.

NMR Data Interpretation Workflow

The logical flow of data analysis is crucial. The information from each experiment builds upon the last to construct a complete and validated picture of the molecule.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1->HSQC Assigns Protonated Carbons COSY COSY (H-H Connectivity) H1->COSY Maps Spin Systems C13 ¹³C NMR (Carbon Count) C13->HSQC DEPT DEPT-135/90 (Carbon Type ID) DEPT->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms Quaternary Connections COSY->HMBC Final_Structure Unambiguous Structure Confirmed HMBC->Final_Structure

Caption: NMR data interpretation workflow.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight and the molecular formula of the analyte. For structural confirmation, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[15]

Experimental Protocol 3: HRMS Analysis

Electrospray Ionization (ESI) is the preferred method for a polar, nitrogen-containing molecule like this compound, as it is a soft ionization technique that typically produces an intact protonated molecular ion, [M+H]⁺.[16][17]

Instrumentation:

  • A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[18][19]

  • An associated HPLC or direct infusion pump.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid facilitates protonation, enhancing the [M+H]⁺ signal.

  • Ionization Mode: Set the instrument to operate in positive ion ESI mode.

  • Infusion: Introduce the sample into the source via direct infusion at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Typical for ESI+):

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 250-350 °C.[20]

    • Nebulizer Gas (N₂): Pressure of 1-2 Bar.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire the full scan spectrum. The high resolving power of the instrument will allow for the determination of the accurate mass of the protonated molecule.

Data Analysis and Interpretation

Molecular Formula Confirmation The primary goal of HRMS is to confirm the elemental composition. The experimentally measured accurate mass is compared to the theoretical mass calculated for the proposed formula.[19][21]

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₉N₃
Theoretical Exact Mass (M) 159.07965 Da
Expected Ion [M+H]⁺
Theoretical m/z of [M+H]⁺ 159.07965 + 1.00728 = 160.08693 Da

| Expected Mass Accuracy | < 5 ppm |

An observed m/z value within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula, C₉H₉N₃.

Fragmentation Analysis (MS/MS) To further confirm the structure, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the [M+H]⁺ ion (m/z 160.1) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the molecular structure. Quinazoline rings are known to fragment via the characteristic loss of hydrogen cyanide (HCN).[22]

Proposed Fragmentation Pathway: The primary fragmentation pathway is expected to involve the retro-Diels-Alder-like cleavage of the pyrimidine ring, a hallmark of quinazoline fragmentation.[22]

Fragmentation_Pathway Parent [M+H]⁺ This compound m/z = 160.1 Fragment1 Loss of HCN m/z = 133.1 Parent->Fragment1 -HCN (27 Da) Fragment2 Loss of NH₃ m/z = 143.1 Parent->Fragment2 -NH₃ (17 Da) Fragment3 Loss of CH₃CN m/z = 119.1 Fragment1->Fragment3 -CH₂ (14 Da)

Caption: Proposed MS/MS fragmentation pathway.

Conclusion: Integrated Structural Verification

The definitive structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of a comprehensive suite of NMR and HRMS analyses.

  • HRMS provides the high-confidence molecular formula (C₉H₉N₃), establishing the elemental building blocks.

  • ¹H and ¹³C NMR spectra reveal the number and types of proton and carbon environments, consistent with the proposed structure.

  • DEPT experiments unambiguously differentiate between CH₃, CH, and quaternary carbons.

  • 2D NMR (COSY, HSQC, and HMBC) provides the final, irrefutable proof by establishing the precise connectivity of the molecular skeleton, confirming the attachment of the amine group at C-4 and the methyl group at C-6.

This rigorous, multi-faceted approach ensures the identity and purity of this compound, providing a solid foundation for its use in medicinal chemistry research and drug discovery pipelines. The protocols detailed herein represent a robust and reliable methodology for the characterization of this and related heterocyclic compounds.

References

  • Hussain, A., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o8. Retrieved from [Link]

  • ResearchGate. (n.d.). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Egyptian Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • CortecNet. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylquinazolin-4-amine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]

  • University of Illinois. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes // Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link]

  • Elsevier. (n.d.). HRMS: Fundamentals and Basic Concepts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • Professor Dave Explains. (2019). Formula determination by high resolution mass spectrometry. YouTube. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

  • IJFMR. (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (6-Methoxy-quinazolin-4-yl)-methyl-phenyl-amine; hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 6-Methylquinazolin-4-Amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Methylquinazolin-4-Amine (CAS: 21419-47-6) presents a classic "solubility cliff" challenge common to heteroaromatic kinase inhibitor scaffolds.[1][2][3] While moderately lipophilic (LogP ~1.6), its solubility is critically dependent on pH due to the ionization state of the quinazoline ring.[3]

Users frequently encounter precipitation upon diluting DMSO stocks into neutral buffers (PBS, TBS, pH 7.4).[3] This guide provides validated protocols to maintain solubility in aqueous environments for cellular and enzymatic assays.[2][3]

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight 159.19 g/mol Small molecule; kinetics are diffusion-limited.[1][2][3]
LogP (Octanol/Water) ~1.6Moderately lipophilic; requires organic cosolvent or carrier.[2][3]
pKa (Estimated) ~5.7 (N1 nitrogen)Critical: At pH 7.4, the molecule is >97% neutral (uncharged), leading to rapid precipitation.[3]
Solubility (Water, pH 7) < 0.1 mg/mLInsoluble for most stock purposes.[3]
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[2][3]

The Mechanism of Precipitation (The "Why")

Understanding the chemistry is the first step to fixing the protocol.[2][3] The quinazoline-4-amine core functions as a weak base.[1][2][3]

  • At pH < 4.0: The N1 nitrogen is protonated (

    
    ).[3] The molecule is charged and highly soluble in water.[2][3]
    
  • At pH > 6.0: The molecule deprotonates to its neutral form (

    
    ).[3] The neutral form is hydrophobic and aggregates, causing the "cloudiness" or crystallization seen in assay wells.[3]
    

The Trap: Most biological assays run at pH 7.[2][3]4. When you dilute an acidic or organic stock into this buffer, you cross the pKa threshold, forcing the compound out of solution.[3]

Decision Framework: Choosing a Solubilization Strategy

Use the following logic flow to select the correct protocol for your specific assay conditions.

SolubilityStrategy Start Start: Define Assay Requirements ConcCheck Final Concentration Required? Start->ConcCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc DMSOTol Is Assay DMSO Tolerant? LowConc->DMSOTol Advanced Protocol C: Cyclodextrin Complexation HighConc->Advanced Sensitive Cells/Enzymes Acidic Protocol D: In-situ Salt Formation HighConc->Acidic Robust Chemical Assays Standard Protocol A: Standard DMSO/Buffer (Direct Dilution) DMSOTol->Standard Yes (>0.1% DMSO ok) Intermediate Protocol B: Intermediate Dilution Step DMSOTol->Intermediate No (Need <0.1% DMSO)

Figure 1: Decision tree for selecting the optimal solubilization method based on concentration and assay tolerance.

Validated Protocols

Protocol A: Standard DMSO "Shift" (For < 10 µM)

Best for: High-throughput screening, enzymatic assays.[1][3]

The Concept: Minimize the "shock" of the water transition by rapid dispersion.[2][3]

  • Prepare Stock: Dissolve this compound in anhydrous DMSO to 10 mM . Vortex until clear.

  • Prepare Buffer: Ensure your assay buffer (e.g., PBS) is at Room Temperature (RT).[3] Cold buffers accelerate precipitation.[2][3]

  • The Dilution (Critical Step):

    • Place the buffer on a magnetic stirrer or vortex slowly.[2][3]

    • Add the DMSO stock dropwise into the center of the vortex.[2][3]

    • Do NOT add buffer to the DMSO stock; this creates local regions of high water content/low solubility.[2][3]

  • Verification: Inspect for turbidity immediately.[2][3]

Protocol B: Cyclodextrin Complexation (For > 10 µM or In Vivo)

Best for: Animal studies, sensitive cell lines, long-term incubation.[1]

The Concept: Encapsulate the hydrophobic neutral molecule inside a hydrophilic cyclodextrin ring, preventing aggregation.[3]

Materials:

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[1][2][3]
  • Milli-Q Water or PBS[1][2][3]

Steps:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.[1][2][3] Filter sterilize (0.22 µm).
    
  • Dissolve compound in DMSO to 50 mM (High concentration stock).

  • Add the DMSO stock slowly to the 20% CD solution with vigorous stirring.

    • Target Ratio: Final DMSO concentration should be < 5%.[2][3]

  • Sonicate for 10–15 minutes at RT. The solution should remain clear.

  • Why this works: The cyclodextrin creates a "molecular shield," maintaining solubility even at neutral pH without requiring toxic cosolvents.[2][3]

Protocol C: In-Situ Salt Formation (Acidification)

Best for: Chemical assays, NMR, or where DMSO is forbidden.[1]

The Concept: Force the molecule into its protonated (


) state.[3]
  • Weigh the solid compound.[2][3]

  • Add 0.1 M HCl (1 equivalent molar ratio).

  • Vortex.[2][3] The compound should dissolve readily as it forms the hydrochloride salt.[2][3]

  • Dilute with water/buffer.[2][3]

    • Warning: If you dilute this into a strong buffer (like 100mM Phosphate) at pH 7.4, it may precipitate again as the pH rises.[3] This method is best for acidic running buffers (pH < 5.5).[2][3]

Troubleshooting & FAQ

Q: My stock solution in DMSO froze. Is it ruined? A: Likely not. DMSO freezes at 19°C. Thaw it completely at 37°C and vortex vigorously. Inspect for crystals. If crystals persist, sonicate for 5 minutes. Heteroaromatic amines are generally stable to freeze-thaw cycles.[1][2][3]

Q: I see "needles" in my cell culture wells after 24 hours. A: This is "crash-out" crystallization.[1][2][3]

  • Cause: The compound slowly precipitated as the DMSO diluted into the media.[2][3]

  • Fix: Switch to Protocol B (Cyclodextrin) . The cyclodextrin maintains equilibrium solubility over time, whereas DMSO is a kinetic solubilizer that eventually fails in static media.[3]

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.[2][3] Evaporation during pipetting can change your effective concentration.[2][3] DMSO is preferred for its low vapor pressure and higher solubilizing power for quinazolines.[2][3]

Q: What is the maximum solubility in PBS? A: Without cosolvents, it is negligible (< 100 µM).[3] With 5% DMSO, you can typically achieve ~50–100 µM.[2][3] With 20% HP-


-CD, you can achieve > 500 µM.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12362244, this compound.[1][2][3] Retrieved January 30, 2026 from [Link].[3]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3] Journal of Pharmacological and Toxicological Methods.[2][3] (Foundational text on LogP and solubility cliffs).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology.[2][3] (Reference for Protocol B).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Source for pKa-dependent solubility mechanisms).

Sources

reducing side product formation in 6-Methylquinazolin-4-Amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methylquinazolin-4-Amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: I am observing a significant amount of a dimeric impurity in my reaction when preparing 4-chloro-6-methylquinazoline as an intermediate. What is causing this and how can I prevent it?

Answer:

The formation of a dimeric byproduct is a known issue in the synthesis of 4-chloroquinazolines, which are common intermediates for this compound. This typically occurs during the chlorination of 6-methylquinazolin-4(3H)-one using reagents like phosphorus oxychloride (POCl₃).

Causality: The mechanism involves the initial formation of the desired 4-chloro-6-methylquinazoline. However, this intermediate is susceptible to nucleophilic attack by the unreacted starting material, 6-methylquinazolin-4(3H)-one, which can act as a nucleophile under the reaction conditions. This leads to the formation of a quinazolinone dimer.

Mitigation Strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess of POCl₃ can help to ensure that the 6-methylquinazolin-4(3H)-one is consumed quickly, minimizing its availability to act as a nucleophile.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the rate of the side reaction. Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

  • Use of Additives: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can scavenge the HCl generated during the reaction. This can sometimes suppress the formation of reactive intermediates that lead to dimerization.

Experimental Protocol: Optimized Chlorination of 6-Methylquinazolin-4(3H)-one

  • To a solution of 6-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene (10 mL/g), add N,N-dimethylaniline (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6-methylquinazoline.

Question 2: My final this compound product is contaminated with 6-methylquinazolin-4(3H)-one. How is this happening and what is the best way to remove it?

Answer:

The presence of 6-methylquinazolin-4(3H)-one in your final product typically arises from two main sources: incomplete amination of the 4-chloro-6-methylquinazoline intermediate or hydrolysis of the same intermediate during the workup or purification.

Causality:

  • Incomplete Amination: The nucleophilic aromatic substitution (SNAr) of the chloro group at the 4-position with an amine is a key step. If the reaction does not go to completion, unreacted 4-chloro-6-methylquinazoline will remain.

  • Hydrolysis: 4-Chloroquinazolines are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH. During the workup or purification, any remaining 4-chloro-6-methylquinazoline can be converted back to 6-methylquinazolin-4(3H)-one.

Mitigation and Purification:

  • Driving the Amination to Completion:

    • Use a sufficient excess of the aminating agent (e.g., a solution of ammonia in an alcohol or an ammonium salt with a base).

    • Optimize the reaction temperature and time. Microwave-assisted synthesis can often drive these reactions to completion more efficiently than conventional heating.[1]

  • Careful Workup: Ensure the workup conditions are anhydrous until the 4-chloro intermediate is fully consumed. If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.

  • Purification:

    • Column Chromatography: Silica gel chromatography can be effective for separating the more polar 6-methylquinazolin-4(3H)-one from the desired this compound. A gradient elution with a mixture of dichloromethane and methanol is often a good starting point.

    • Recrystallization: If the product is sufficiently pure, recrystallization can be an excellent method for removing residual starting material. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the most common synthetic routes to this compound?

There are two primary and widely adopted synthetic strategies for the preparation of this compound:

  • From 2-Amino-5-methylbenzonitrile: This is often a direct and efficient one-step or two-step process.

    • One-Step Cyclization: Reacting 2-amino-5-methylbenzonitrile with formamide or a formamide equivalent at high temperatures. This method is atom-economical but can sometimes lead to impurities if not carefully controlled.

    • Two-Step via Formamidine: Formation of an intermediate N'-(2-cyano-4-methylphenyl)-N,N-dimethylformimidamide by reacting 2-amino-5-methylbenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an amine source.

  • From 5-Methylanthranilic Acid: This is a multi-step process that proceeds through a quinazolinone intermediate.

    • Niementowski Reaction: Condensation of 5-methylanthranilic acid with formamide to yield 6-methylquinazolin-4(3H)-one.[1]

    • Chlorination: Conversion of the quinazolinone to 4-chloro-6-methylquinazoline using a chlorinating agent like POCl₃ or SOCl₂.

    • Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amine source to give the final product.

Diagram of Synthetic Routes

G cluster_0 Route 1 cluster_1 Route 2 A 2-Amino-5-methylbenzonitrile B This compound A->B Formamide, heat C 5-Methylanthranilic Acid D 6-Methylquinazolin-4(3H)-one C->D Formamide, heat (Niementowski Reaction) E 4-Chloro-6-methylquinazoline D->E POCl₃ or SOCl₂ F This compound E->F NH₃ or NH₄⁺ source

Caption: Common synthetic pathways to this compound.

How can I optimize the reaction conditions to minimize side product formation in the Niementowski reaction step?

The Niementowski reaction, while a classic method, can be prone to side reactions if not properly optimized.[1]

Key Optimization Parameters:

ParameterRecommendationRationale
Temperature Maintain a consistent temperature, typically between 130-160 °C.Temperatures that are too high can lead to decomposition of formamide and the formation of tarry byproducts. Temperatures that are too low will result in a sluggish reaction and incomplete conversion.
Reaction Time Monitor the reaction closely (e.g., by TLC) and stop when the starting material is consumed.Prolonged heating can lead to the formation of degradation products.
Purity of Reagents Use high-purity 5-methylanthranilic acid and formamide.Impurities in the starting materials can lead to a variety of side products.
Microwave Irradiation Consider using microwave-assisted synthesis.This technique can significantly reduce reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.[1]
What are the best practices for the purification of the final this compound product?

The purification of this compound is crucial to obtain a high-purity compound suitable for further applications.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure, crystalline material.

    • Solvent Selection: Common solvents for recrystallization include ethanol, isopropanol, and ethyl acetate. Sometimes, a solvent/anti-solvent system like ethyl acetate/hexanes or methanol/water can be effective.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated carbon and filter it hot. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization is not effective due to the presence of impurities with similar solubility, column chromatography is the next best option.

    • Stationary Phase: Silica gel is the most common stationary phase. For basic compounds like this compound, using silica gel treated with a small amount of triethylamine in the eluent can help to prevent tailing and improve separation.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For example, a gradient of 0-10% methanol in dichloromethane.

  • Acid-Base Extraction: This can be a useful preliminary purification step to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The this compound will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide to a pH > 10.

    • Extract the free base back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

Troubleshooting Workflow for Purification

G Start Crude this compound Purity_Check Assess Purity (TLC, HPLC, NMR) Start->Purity_Check High_Purity High Purity (>95%) Purity_Check->High_Purity Yes Low_Purity Low Purity (<95%) Purity_Check->Low_Purity No Recrystallize Recrystallization High_Purity->Recrystallize Acid_Base Acid-Base Extraction Low_Purity->Acid_Base Final_Product Pure Product Recrystallize->Final_Product Column Column Chromatography Column->Recrystallize Acid_Base->Column

Caption: A decision-making workflow for the purification of this compound.

References

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • PubMed. (n.d.). Polymeric 6-aminoquinoline, an activated carbamate reagent for derivatization of amines and amino acids by high-performance liquid chromatography. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • ijarsct. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of.... Retrieved from [Link]

  • Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
  • ResearchGate. (n.d.). (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved from [Link]

  • SciSpace. (n.d.). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. Retrieved from [Link]

  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (n.d.). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Studies on Quinazolines. 11. Intramolecular Imidate-Amide Rearrangement of 2-Substituted 4-(ω-Chloroalkoxy)quinazoline Derivatives. 1,3 -O → N Shift of Chloroalkyl Groups via Cyclic 1,3-Azaoxonium Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • ResearchGate. (n.d.). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methylquinazolin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Process Chemistry & Scale-Up Engineering Molecule: 6-Methylquinazolin-4-Amine (CAS: 22480-91-7) Classification: Key Intermediate (Kinase Inhibitor Scaffolds)

Executive Summary for Process Chemists

Welcome to the technical support hub for the synthesis of This compound . This guide addresses the transition from gram-scale discovery to kilogram-scale production.

The synthesis typically follows a two-stage sequence starting from 6-methylquinazolin-4(3H)-one :

  • Chlorination: Activation of the tautomeric ketone using phosphoryl chloride (

    
    ) to form the electrophilic 4-chloro-6-methylquinazoline.
    
  • Amination: Nucleophilic aromatic substitution (

    
    ) with ammonia to yield the final amine.
    

The Critical Failure Mode: The intermediate, 4-chloro-6-methylquinazoline, is highly moisture-sensitive. On scale, the "quench" step of the chlorination is the most frequent point of failure, leading to hydrolysis back to the starting material (quinazolinone) rather than the desired product.

Module 1: The Chlorination Bottleneck ( Activation)

Context: The conversion of 6-methylquinazolin-4(3H)-one to the 4-chloro derivative is a Vilsmeier-Haack type reaction.

Troubleshooting Guide

Q1: I observe a massive exotherm and "clumping" immediately upon adding


. How do I control this? 
  • Diagnosis: This is a classic "heat of mixing" issue combined with rapid initial phosphorylation. In the solid state, the quinazolinone precursor has poor solubility.

  • The Fix (Process Control):

    • Slurry First: Do not add

      
       to dry solid. Slurry the starting material in a chemically inert solvent (e.g., Toluene or Chlorobenzene) before adding the reagent.
      
    • Catalytic Trigger: Use

      
      -Dimethylaniline or DMF as a catalyst, but add it after the 
      
      
      
      is fully charged and the temperature is stable.
    • Staged Ramp: Heat to 50°C first, hold for 1 hour to allow partial dissolution/reaction, then ramp to reflux (approx. 105-110°C). This prevents the "runaway" accumulation of unreacted phosphorylated intermediates.

Q2: My HPLC shows complete conversion to the chloride, but after quenching into ice water, I see 15-20% starting material (Quinazolinone). Why?

  • Diagnosis: You are experiencing Reverse Hydrolysis . The 4-chloro intermediate is unstable in acidic aqueous media generated during the quench (

    
    ). The high temperature of the quench (exotherm) accelerates this hydrolysis.
    
  • The Fix (The "Inverse Quench"):

    • Protocol: Never pour water into the reaction mixture. Always pour the reaction mixture slowly into a vigorously stirred mixture of ice/water or, preferably, a buffered solution (

      
       or 
      
      
      
      at
      
      
      ).
    • pH Control: Maintain pH > 7 during the quench. The protonated quinazoline is more susceptible to nucleophilic attack by water.

    • Self-Validating Step: Take a sample of the organic layer immediately after the quench. If the starting material reappears here but was absent in the reaction mixture, your quench temperature is too high.

Q3: The reaction mixture turns into a black tar during reflux.

  • Diagnosis: Thermal decomposition or polymerization caused by "hot spots" or lack of agitation.

  • The Fix:

    • Ensure the reactor has a high-torque overhead stirrer (anchor impeller preferred for slurries).

    • Reduce the bath temperature. 6-methylquinazolin-4(3H)-one chlorination rarely requires temperatures above 115°C.

Module 2: The Amination ( ) & Isolation

Context: Displacing the chloride with ammonia. The 6-methyl group is electron-donating, which slightly deactivates the 4-position compared to the unsubstituted quinazoline, requiring efficient ammonia delivery.

Troubleshooting Guide

Q4: I am using aqueous ammonia (


), but the reaction stalls at 80% conversion. 
  • Diagnosis: Solubility mismatch. The chlorinated intermediate is lipophilic, while ammonia is in the aqueous phase. The reaction is biphasic and mass-transfer limited.

  • The Fix:

    • Switch Solvent System: Use 7N Ammonia in Methanol or IPA . This creates a homogeneous phase.

    • Pressure: If using aqueous ammonia is mandatory for cost, run the reaction in an autoclave (3-5 bar) to increase the concentration of dissolved

      
       in the organic phase.
      

Q5: The final product has a high ash content and poor color (grey/brown).

  • Diagnosis: Trapped inorganic salts (

    
    ) and trace polymer impurities.
    
  • The Fix (Purification Protocol):

    • Acid/Base Swing: Dissolve the crude amine in 1N HCl (forms the water-soluble hydrochloride salt). Filter this solution to remove insoluble tars (the "black specks").

    • Reprecipitation: Slowly neutralize the filtrate with 2N NaOH to pH 10. The free base this compound will precipitate as a white/off-white solid.

    • Wash: Wash the filter cake with water until the filtrate conductivity is close to deionized water (removes NaCl/NH4Cl).

Visualizing the Process Logic

Diagram 1: The Synthetic Pathway & Failure Modes

This diagram maps the critical control points (CCPs) where the process typically fails during scale-up.

SynthesisPath cluster_safety Critical Safety Zone Start 6-Methylquinazolin-4(3H)-one (Precursor) Inter Phosphorylated Intermediate Start->Inter POCl3, Base (Activation) Chloro 4-Chloro-6-methylquinazoline (Unstable Intermediate) Inter->Chloro Reflux > 80°C (Chlorination) Product This compound (Final API Intermediate) Chloro->Product NH3/MeOH (Amination) Impurity Hydrolysis Impurity (Reversion to Start) Chloro->Impurity Slow Quench / Acidic pH (FAILURE MODE) Impurity->Start Tautomerization

Caption: Figure 1. Reaction pathway highlighting the "Reversion Loop" where the unstable chloride hydrolyzes back to the starting material if quenching is mishandled.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Issue Problem: Low Purity/Yield StepCheck Which Step? Issue->StepCheck Chlorination Chlorination (POCl3) StepCheck->Chlorination Amination Amination (NH3) StepCheck->Amination CheckHPLC HPLC of Rxn Mix (Before Quench) Chlorination->CheckHPLC FullConv Conversion > 98%? CheckHPLC->FullConv QuenchIssue Issue: Quench Hydrolysis Fix: Inverse Quench into Base FullConv->QuenchIssue Yes (But isolated low yield) RxnIssue Issue: Incomplete Rxn Fix: Check Temp/Dryness FullConv->RxnIssue No Solubility Is Mixture Homogeneous? Amination->Solubility PhaseIssue Issue: Mass Transfer Fix: Use NH3/MeOH or IPA Solubility->PhaseIssue No (Biphasic) StoichIssue Issue: Stoichiometry Fix: Increase NH3 eq (>5x) Solubility->StoichIssue Yes

Caption: Figure 2. Logic flow for diagnosing yield losses. Note that quench hydrolysis is often mistaken for incomplete reaction.

Standard Operating Specifications (Scale-Up)

Table 1: Reagent Stoichiometry & Critical Parameters
ComponentRoleEq. (Molar)Critical Control Limit
6-Methylquinazolin-4(3H)-one Limiting Reagent1.0Moisture content < 0.5% w/w

Chlorinating Agent3.0 - 5.0Excess required to act as solvent/reagent.
N,N-Dimethylaniline Catalyst0.1 - 0.2Add only after slurry is stable.
Ammonia (in MeOH/IPA) Nucleophile5.0 - 10.0Large excess drives equilibrium and scavenges HCl.
Quench Temp Process SafetyN/AMaintain < 10°C during quench to prevent hydrolysis.

References

  • Mechanistic Insight into Chlorination: Arnott, E. A., Chan, L. C., et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 2011.[1] Link

    • Relevance: Establishes the existence of phosphorylated intermediates and the kinetics of the chlorin
  • Scale-Up Safety: Pesti, J. A., et al. "Development of a Robust Scale-Up Synthetic Route for BPR1K871." Organic Process Research & Development, 2021. Link

    • Relevance: Discusses solvent selection (replacing DCE with Acetonitrile/Toluene) and safety profiles for quinazoline scale-up.
  • One-Pot Protocols: Himmelsbach, F., et al. "Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitroquinazolin-4yl]-amine." U.S. Patent 6,664,390, 2003. Link

    • Relevance: Describes the "telescoping" method to avoid isolating the unstable chloro-intermedi
  • Microwave vs. Conventional Amination: Lino, C. I., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 2018. Link

    • Relevance: Compares reaction rates of electron-rich vs. electron-poor amines with 4-chloroquinazolines.

Sources

optimizing the selectivity of 6-Methylquinazolin-4-Amine for a specific kinase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 6-Methylquinazolin-4-Amine Selectivity

Ticket ID: KIN-OPT-2024-Q4 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Welcome to the Technical Support Center

Hello. I understand you are working with the This compound scaffold and facing challenges with kinase selectivity. This scaffold is the "workhorse" of kinase inhibition—structurally similar to approved drugs like Gefitinib and Erlotinib—but its flat, aromatic nature often leads to promiscuity (off-target binding) and poor physicochemical properties.

Below is a troubleshooting guide structured as a response to specific "Support Tickets" we commonly receive from medicinal chemists and biologists working with this chemotype.

Module 1: Structural Optimization (SAR) & Selectivity

Ticket #01: "My compound hits the target kinase but also inhibits EGFR/Src. How do I clear these off-targets?"

Diagnosis: The this compound core is an ATP-mimetic (Type I inhibitor). It binds to the hinge region of the kinase via the N1 and N3 nitrogens. Because the ATP pocket is highly conserved across the kinome (especially in EGFR and Src families), the "naked" core provides almost no selectivity.

Troubleshooting Protocol: To engineer selectivity, you must exploit the non-conserved regions adjacent to the ATP pocket.

1. The "Gatekeeper" Strategy (4-Position Modification): The aniline ring at the 4-position projects into the hydrophobic back pocket.[1] The size of the "gatekeeper" residue (a specific amino acid at the back of the ATP pocket) varies between kinases.

  • Action: If your target has a small gatekeeper (e.g., Threonine), introduce bulkier substituents (e.g., 3-chloro-4-fluoroaniline) at the 4-position. This creates a steric clash with kinases possessing a large gatekeeper (e.g., Methionine in EGFR T790M or Phenylalanine).

  • Reference: This steric exclusion principle is fundamental to kinase selectivity profiling [1].

2. The Solvent Front Strategy (6-Position Modification): The 6-methyl group points toward the solvent-exposed region. This is your primary vector for improving physicochemical properties and adding "warheads."

  • Action: Extend the 6-position. A simple methyl group is often insufficient for specific interactions. Replacing it with a solubilizing tail (e.g., morpholine or piperazine linked via an ether or amide) can induce specific H-bond interactions with residues on the solvent channel lip (e.g., Asp800 in EGFR), which may not be present in off-targets.

3. Covalent Targeting (The "Warhead" Approach): If your target kinase has a specific cysteine residue near the ATP pocket (e.g., Cys797 in EGFR), you can achieve near-absolute selectivity.

  • Action: Modify the 6-position to include a Michael acceptor (e.g., acrylamide).

  • Mechanism: The inhibitor binds reversibly first (Ki), then forms a permanent covalent bond (kinact). Off-targets lacking this specific cysteine will not be permanently inhibited.

Visualization: SAR Decision Logic

SAR_Optimization Start Selectivity Issue Check_Gatekeeper Check Gatekeeper Residue Size Start->Check_Gatekeeper Check_Cysteine Check for Non-Catalytic Cysteine Start->Check_Cysteine Modify_4 Modify 4-Aniline (Add Bulk/Halogens) Check_Gatekeeper->Modify_4 Target has Small Gatekeeper Modify_6_Solvent Modify 6-Position (Solubilizing Tail) Check_Gatekeeper->Modify_6_Solvent Target has Large Gatekeeper Modify_6_Warhead Add Michael Acceptor (Acrylamide) Check_Cysteine->Modify_6_Warhead Cysteine Present Result_Steric Steric Selectivity (vs Large Gatekeepers) Modify_4->Result_Steric Result_Covalent Covalent Selectivity (Kinact/Ki) Modify_6_Warhead->Result_Covalent

Caption: Decision tree for modifying the this compound scaffold based on target kinase structural features.

Module 2: Assay Troubleshooting (Biochemical vs. Cellular)

Ticket #02: "My IC50 is 5 nM in the enzymatic assay but >1 µM in cells. Is the compound failing?"

Diagnosis: This is the most common issue with Type I inhibitors (ATP-competitive).

  • ATP Competition: In biochemical assays, [ATP] is usually set near the Km (e.g., 10-50 µM). In cells, [ATP] is 1-5 mM. Your inhibitor has to compete with 100x more ATP in the cell.

  • Permeability: The quinazoline core can be "brick dust" (insoluble) if not substituted with polar groups, preventing cell entry.

Troubleshooting Protocol:

Step 1: Determine the Biochemical Km(ATP) You cannot compare potency without knowing how your inhibitor behaves relative to ATP.

  • Protocol: Run the kinase assay at varying [ATP] (e.g., 0.5x Km to 10x Km) with a fixed concentration of inhibitor.

  • Analysis: If the IC50 increases linearly with [ATP], your compound is purely ATP-competitive. You must improve affinity (lower Ki) to compete in cells [2].

Step 2: The "Shift" Calculation Calculate the expected cellular IC50 based on the Cheng-Prusoff equation:



If your cellular IC50 is significantly higher than the calculated value, the issue is likely permeability  or efflux  (P-gp substrate), not just ATP competition.

Step 3: Solubility Check Quinazolines are flat and stack easily, leading to poor solubility.

  • Quick Test: Check for precipitation in the cell media (microscopy).

  • Fix: Add a morpholine or piperazine group at the 6-position (as seen in Gefitinib). This introduces an ionizable amine (pKa ~8), improving solubility and lysosomal trapping.

Data Table: Interpreting Assay Discrepancies
ObservationProbable CauseRecommended Action
Biochem IC50 low / Cell IC50 high ATP CompetitionRe-run biochem assay at 1mM ATP. If IC50 shifts, optimize Ki.
Biochem IC50 low / Cell IC50 high Poor PermeabilityRun PAMPA or Caco-2 assay. Add polar group at C6.
Biochem IC50 low / Cell IC50 high MDR1 (P-gp) EffluxTest in cell line + Verapamil (P-gp inhibitor).
Biochem IC50 high / Cell IC50 low Pro-drug effect / MetabolismRare. Check if metabolite is the active species.

Module 3: Synthesis & Formulation FAQ

Ticket #03: "I am seeing low yields when substituting the 4-position amine."

Q: How do I efficiently install the aniline at the 4-position? A: The standard route involves converting 6-methylquinazolin-4-one to the 4-chloro derivative (using POCl3), followed by SNAr (Nucleophilic Aromatic Substitution) with the desired aniline.

  • Tip: If the aniline is electron-deficient (e.g., 3-CF3-aniline), the reaction may be sluggish. Use a catalytic amount of HCl in isopropanol (reflux). The acid protonates the quinazoline N1, activating the 4-position for nucleophilic attack.

Ticket #04: "The compound precipitates in DMSO stocks."

Q: How do I improve the formulation for animal studies? A: The 6-methyl group is hydrophobic.

  • Solution: You must break the crystal lattice.

    • Salt Formation: Convert the free base to a Hydrochloride or Tosylate salt. The N1 nitrogen is basic enough to form stable salts.

    • Structural Tweak: Replace the 6-methyl with a 2-methoxyethoxy tail (as in Erlotinib). The oxygen atoms disrupt stacking and accept hydrogen bonds from water.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[2] Nature Reviews Cancer, 9(1), 28-39. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1] Journal of Biological Chemistry, 277(48), 46265-46272. Link

  • Eck, M. J., & Yun, C. H. (2010). Structural and mechanistic underpinnings of the differential drug sensitivity of EGFR mutations in non-small cell lung cancer. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(3), 559-566. Link

Sources

Technical Support Center: Minimizing Off-Target Effects of 6-Methylquinazolin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and drug discovery scientists working with 6-Methylquinazolin-4-Amine (and related 4-aminoquinazoline scaffolds). This guide addresses the inherent challenges of specificity associated with this privileged pharmacophore.

Status: Active Version: 2.4 (2026-01-30) Topic: Specificity Optimization & Experimental Validation Audience: Medicinal Chemists, Cell Biologists, Pharmacology Leads[1]

Executive Summary

This compound (CAS: 21419-47-6) represents a "privileged structure" in kinase inhibitor design, serving as the core scaffold for approved drugs like Gefitinib and Erlotinib.[1] However, as a standalone fragment or early-stage probe, it lacks the steric bulk required for high selectivity, making it prone to polypharmacology (off-target binding).

This guide provides the experimental frameworks necessary to define its therapeutic window, validate target engagement (primarily EGFR/Tyrosine Kinases), and filter out biological noise caused by non-specific interactions.

Part 1: Chemical & Physical Foundation[1]
Q: I am observing inconsistent IC50 values across varying ATP concentrations. Is the compound degrading?

A: It is unlikely to be degradation, but rather ATP-competitive displacement . this compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the kinase hinge region.[1] Its potency is strictly dependent on the concentration of ATP in your assay.

  • The Mechanism: The quinazoline N1 accepts a hydrogen bond from the backbone NH of the hinge region (typically Met793 in EGFR), while the C4-amino group donates a hydrogen bond to the backbone carbonyl.

  • The Issue: Intracellular ATP (~1–5 mM) is significantly higher than typical biochemical assay ATP concentrations (10–100 µM). This causes a "potency shift" where the compound appears less active in cells than in biochemical assays.

  • The Fix:

    • Determine the

      
       of ATP for your specific kinase target.
      
    • Run biochemical assays at

      
       [ATP] to ensure physiological relevance.
      
    • If comparing to cell data, calculate the Cheng-Prusoff corrected IC50.

Table 1: Physical Properties & Handling

PropertyValue/NoteExperimental Implication
Molecular Weight 159.19 g/mol Low MW allows high ligand efficiency but increases promiscuity risk.[1]
LogP ~1.6Moderate lipophilicity; cell-permeable but prone to non-specific hydrophobic binding.[1]
Solubility Low in water; Soluble in DMSOCritical: Precipitates in aqueous media >100 µM. Ensure final DMSO <0.5% to prevent solvent toxicity artifacts.
pKa ~5.4 (N1)Protonation state changes in acidic lysosomes; may lead to lysosomal trapping (lysosomotropism).
Part 2: Biological Specificity & Validation
Q: My western blot shows inhibition of multiple pathways (MAPK, PI3K, Src). Is this a valid multi-target effect or an artifact?

A: With this specific scaffold, it is likely an off-target artifact driven by "kinome promiscuity." Because this compound lacks the "tail" moieties (like the morpholine-propoxy group in Gefitinib) that interact with the solvent-exposed region to enforce specificity, it can fit into the ATP pocket of hundreds of kinases (e.g., Src, VEGFR, CDK2).[1]

Troubleshooting Workflow:

  • Perform a Thermal Shift Assay (TSA): Test the compound against a panel of diverse kinases (e.g., EGFR, Src, p38, CDK2). If

    
     is observed across diverse families, the concentration is too high.
    
  • Use a Negative Control: Synthesize or purchase Quinazoline (lacking the 4-amino and 6-methyl groups) or a N-methylated variant that cannot form the critical hinge hydrogen bonds.[1] If the biological effect persists with the non-binding control, the effect is toxicity-related, not kinase-driven.

Diagram 1: The Specificity Filter Workflow

This flowchart illustrates the decision logic for distinguishing true target inhibition from off-target noise.

Specificity_Workflow start Observation: Broad Signaling Inhibition step1 Step 1: Check Concentration Is [Cpd] > 10 µM? start->step1 decision1 Yes step1->decision1 action1 Reduce Dose. Calculate Selectivity Index (SI) decision1->action1 High Risk step2 Step 2: Negative Control Test Use N-methylated analog decision1->step2 No action1->step2 decision2 Effect Persists? step2->decision2 outcome1 Artifact: General Toxicity or Aggregation decision2->outcome1 Yes outcome2 Valid Hit: Proceed to Kinome Profiling decision2->outcome2 No

Caption: Logical workflow to validate this compound specific activity vs. off-target toxicity.

Part 3: Experimental Optimization Protocols
Q: How do I minimize off-target effects in cell viability assays?

A: You must establish a Selectivity Window before running phenotypic assays.[1] The "Selectivity Window" is the concentration range where the compound inhibits the target (e.g., EGFR) without inhibiting the "Anti-Target" (e.g., Insulin Receptor or general cell growth machinery).

Protocol: Determining the Selectivity Window

  • Target Cell Line: Use a cell line dependent on the target (e.g., A431 cells, which are EGFR-driven).

  • Counter-Screen Cell Line: Use a cell line independent of the target (e.g., CHO cells or a line driven by a different kinase like KRAS-mutant A549, though cross-talk exists).

  • Calculation:

    
    
    
    • Goal: SI > 10. If SI < 5, the off-target effects are too high to trust the data.

Q: The compound precipitates in my media. Does this cause false positives?

A: Yes. This is known as the "Colloidal Aggregator" effect. Small hydrophobic molecules like this compound can form colloidal aggregates in aqueous media that sequester proteins non-specifically, inhibiting them physically rather than chemically.[1]

Prevention Protocol:

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in biochemical assays.[1] Detergents disrupt colloids but do not affect true ligand binding.

  • Spin-Down: Centrifuge the media/buffer mix at 13,000 rpm for 10 mins before adding to cells/protein. If the potency drops significantly after spinning, your compound was aggregating.

Part 4: Structural Mechanism & Causality[1][2]
Q: Why does the 6-methyl group matter? Can I just use the core quinazoline?

A: The 6-methyl group is a critical selectivity anchor . While the 4-amino group binds the hinge, the 6-position points towards the "solvent front" or specific hydrophobic pockets depending on the kinase conformation.

  • Without C6-substitution: The molecule can slide deeper into the pocket or rotate, binding to more kinases (higher promiscuity).

  • With C6-substitution: The methyl group provides a small steric clash with kinases that have a "gatekeeper" residue or roof that is too low, slightly improving specificity compared to the naked scaffold.

Diagram 2: Binding Mode & Interaction Logic

Visualizing how the scaffold interacts with the kinase ATP pocket.

Binding_Mode cluster_pocket ATP Binding Pocket Hinge Hinge Region (Met793) Gatekeeper Gatekeeper (Thr790) Solvent Solvent Front (Exit Vector) Ligand This compound Ligand->Hinge H-Bond (N1 & 4-NH2) Ligand->Gatekeeper Steric Constraint (Weak) Ligand->Solvent 6-Methyl Position (Allows Derivatization)

Caption: Structural interaction map showing the critical H-bond anchor at the hinge and the 6-position vector.

References
  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

    • Context: Defines the Type I binding mode of quinazoline inhibitors and the structural basis for
  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[2] Nature Reviews Cancer.

    • Context: Explains the "selectivity window" concept and the liability of small fragments to bind multiple kinases.
  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

    • Context: Provides the "kinome profiling" methodology essential for validating off-target effects of promiscuous scaffolds.[1]

  • Shoichet, B. K. (2006). "Screening in a spirit of false discovery." Drug Discovery Today.

    • Context: Authoritative source on the "Colloidal Aggregator" phenomenon common with hydrophobic fragments like quinazolines.
  • PubChem Compound Summary. (2024). "this compound (CID 12362244)."[1][3] National Library of Medicine.

    • Context: Verification of chemical structure, physicochemical properties, and CAS registry d

Sources

Technical Support Center: Troubleshooting 6-Methylquinazolin-4-Amine Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-QM4A-BIO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ghost" in the Data

Welcome to the technical support center. If you are working with 6-Methylquinazolin-4-amine (and related quinazoline scaffolds), you are likely encountering a specific set of inconsistencies: non-reproducible IC50 values, steep Hill slopes, or "flat-line" inhibition curves that defy standard dose-response logic.

This molecule presents a classic "medicinal chemistry paradox": it is a potent kinase-privileged scaffold, but its physicochemical properties—specifically hydrophobicity , intrinsic fluorescence , and colloidal aggregation potential —often sabotage standard bioassays.

This guide moves beyond generic advice. We will isolate the root causes of your inconsistent data and provide self-validating protocols to fix them.

Phase 1: The Solubility Trap (Micro-Precipitation)

The Symptom: Your IC50 values shift significantly between replicates, or you observe "noise" at high concentrations. The Cause: "Shock Precipitation." this compound is highly hydrophobic (LogP ~1.6 - 2.3). When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the rapid polarity change causes the compound to crash out of solution into invisible micro-crystals. These crystals do not bind the target, leading to an underestimation of potency, or they scatter light, interfering with optical readouts.

The Solution: The Intermediate Plate Method

Do not perform serial dilutions directly in the assay plate (aqueous). You must maintain a constant solvent environment during dilution.

Protocol:

  • DMSO Master Plate: Perform your 3-fold serial dilution entirely in 100% DMSO.

  • Intermediate Plate: Transfer a small volume (e.g., 2 µL) from the Master Plate to an "Intermediate Plate" containing assay buffer (e.g., 48 µL). Mix vigorously.

    • Why: This pre-dilutes the compound to 4% DMSO, allowing a gentler hydration shell to form.

  • Assay Plate: Transfer the final volume (e.g., 5 µL) from the Intermediate Plate to your Assay Plate containing the enzyme/cells.

    • Result: Final DMSO is < 0.5%, and the compound remains soluble.[1]

Visualizing the Workflow:

DilutionProtocol cluster_0 Critical Control Point Stock 10mM Stock (100% DMSO) Dilution Serial Dilution (100% DMSO) Stock->Dilution Step 1: Dilute Intermediate Intermediate Plate (Buffer + 4% DMSO) Dilution->Intermediate Step 2: Pre-wet (Prevents Shock) Assay Final Assay Plate (Buffer + <0.5% DMSO) Intermediate->Assay Step 3: Final Transfer

Figure 1: The "Intermediate Plate" workflow prevents compound crashing by managing the DMSO-to-Aqueous transition gradient.

Phase 2: The "Promiscuous" Inhibitor (Colloidal Aggregation)

The Symptom: You see inhibition, but the curve is incredibly steep (Hill slope > 2.0), or the compound inhibits unrelated enzymes (e.g., it kills your kinase and your trypsin control). The Cause: Colloidal Aggregation.[2][3][4][5][6] At micromolar concentrations, planar molecules like quinazolines can stack to form colloidal particles (100–1000 nm). These particles sequester enzymes on their surface, causing non-specific inhibition .[5][7] This is the #1 cause of false positives in kinase screens (Shoichet mechanism).

The Solution: The Detergent Sensitivity Test

True pharmacological inhibition is stoichiometry-driven and insensitive to detergents. Colloidal aggregation is physically disrupted by detergents.

Validation Protocol:

  • Prepare Buffer A: Standard Assay Buffer.

  • Prepare Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Run Parallel Assays: Test this compound dose-response in both buffers.

ObservationDiagnosisAction
IC50 Unchanged True BinderProceed with development.
IC50 Increases >10x AggregatorThe compound is forming colloids. It is a false positive.
Activity Lost AggregatorThe compound only works as a "sticky" particle.

Expert Insight: If your assay cannot tolerate Triton X-100, try 0.025% Tween-80 . If the compound is an aggregator, you must chemically modify the scaffold to break the planarity (e.g., add sp3 carbons) to fix the issue.

Phase 3: Signal Interference (Intrinsic Fluorescence)

The Symptom: In fluorescence-based assays (e.g., FP, TR-FRET), you see "negative inhibition" (signal increases) or high background noise. The Cause: Spectral Overlap. The quinazoline core is aromatic and electron-rich. Many derivatives fluoresce in the blue/cyan region (Excitation ~300-350 nm, Emission ~380-450 nm). If your assay uses a coupler dye or fluorophore in this range (e.g., DAPI, Hoechst, or blue fluorescent substrates), the compound itself will mask the signal.

The Solution: Spectral Scanning & Readout Switching

Before running the bioassay, you must "fingerprint" the compound.

Protocol:

  • Dilute compound to 10 µM in assay buffer.

  • Perform an Absorbance Scan (200–600 nm).

  • Perform an Emission Scan (excite at your assay's excitation wavelength).

Decision Matrix:

Assay TypeInterference RiskRecommended Alternative
Fluorescence Polarization (FP) HIGHSwitch to Luminescence (e.g., ADP-Glo) or Radiometric (33P).
TR-FRET / HTRF MEDIUMUse Red-shifted fluorophores (e.g., Alexa 647) to avoid blue interference.
Absorbance (MTT/MTS) LOWEnsure compound doesn't absorb at 570nm (unlikely for this scaffold).
Troubleshooting Logic Tree

Use this decision flow to diagnose your specific issue.

TroubleshootingTree Start Start: Inconsistent Data CheckHill Check Hill Slope Start->CheckHill Steep Slope > 2.0 (Steep) CheckHill->Steep Normal Slope ~ 1.0 (Normal) CheckHill->Normal Detergent Run Detergent Test (+0.01% Triton X-100) Steep->Detergent CheckBackground Check Background Signal Normal->CheckBackground Aggregator Diagnosis: Aggregation (False Positive) Detergent->Aggregator Potency Drops TrueBinder Diagnosis: True Binder Detergent->TrueBinder Potency Stable HighBg High Background / Noise CheckBackground->HighBg Precip Diagnosis: Precipitation (Check Solubility) HighBg->Precip Turbidity Visible Fluoro Diagnosis: Fluorescence (Check Spectra) HighBg->Fluoro Signal High

Figure 2: Diagnostic logic for isolating the root cause of assay failure.

Frequently Asked Questions (FAQ)

Q: Can I just sonicate the compound to fix solubility? A: No. Sonication might temporarily disperse the compound, but it creates a meta-stable suspension that will settle during the assay incubation, leading to "edge effects" in your plate. Use the Intermediate Plate Method described in Phase 1.

Q: My compound works in the enzymatic assay but fails in the cell-based assay. Why? A: This is likely a permeability or efflux issue. Quinazolines are substrates for P-glycoprotein (P-gp) efflux pumps.

  • Test: Run the cell assay in the presence of Verapamil (a P-gp inhibitor). If potency returns, your compound is being pumped out of the cell.

Q: How should I store this compound stocks? A: Store as a 10 mM stock in 100% DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture. Water in DMSO promotes precipitation and chemical degradation. Aliquot into single-use vials.

References
  • Shoichet, B. K. (2006).[3][5][7] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.

  • Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[7] Nature Protocols, 1(2), 550-553. [3]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • PubChem. (n.d.).[8][9][10][11] this compound Compound Summary.

Sources

one-pot synthesis methods for improved efficiency of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the one-pot synthesis of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of these efficient synthetic methods. Quinazolines are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] One-pot, multicomponent reactions (MCRs) have become a powerful strategy for their synthesis, offering increased efficiency, reduced waste, and rapid access to diverse molecular libraries.[1][3]

This document provides direct, actionable advice in a question-and-answer format to troubleshoot common experimental issues and answer frequently asked questions, ensuring your research is both productive and scientifically sound.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each entry details the problem, its probable causes, and validated solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Q: My one-pot reaction is resulting in a disappointingly low yield or failing completely. What are the likely causes and how can I fix it?

A: Low yields are a common frustration, often stemming from a few key areas. Let's break down the potential culprits and their solutions.

Probable CauseIn-Depth Explanation & Solution
Suboptimal Reaction Conditions Causality: Every reaction has an optimal energy window. Insufficient temperature or time will result in incomplete conversion, while excessive heat can cause decomposition of starting materials or the desired product.[4] Solution: 1. Temperature Titration: Incrementally increase the reaction temperature by 10-15 °C and monitor progress via Thin Layer Chromatography (TLC) or LC-MS.[5] 2. Time Course Study: Run the reaction and take aliquots at regular intervals (e.g., every 2 hours) to determine the point of maximum conversion before byproduct formation begins.
Poor Reactant Solubility Causality: For a reaction to occur, the reactants must be able to interact in the solution phase. If one or more starting materials are not fully dissolved, the reaction rate will be severely limited.[4] Solution: 1. Solvent Screening: The choice of solvent is critical. For polar substrates, consider high-boiling aprotic solvents like DMF or DMSO. For less polar systems, toluene or dioxane may be more appropriate.[4][6] In some organocatalytic systems, water can be a highly effective "green" solvent.[7]
Catalyst Inactivity or Incompatibility Causality: Metal catalysts can be deactivated by exposure to air or moisture.[4] For organocatalysts, the incorrect choice of acid or base can fail to promote the key mechanistic steps. Solution: 1. Verify Catalyst Integrity: Use freshly opened or properly stored catalysts. For palladium-based systems, consider using immobilized catalysts like Pd on MCM-41, which not only protects the catalytic center but also simplifies removal post-reaction.[8] 2. Screen Catalysts: If a particular metal catalyst (e.g., CuI) is ineffective, consider others like CuCl or Pd(OAc)₂.[8][9] Don't overlook metal-free organocatalysts like p-TSA or even simple acetic acid, which can be highly effective and easier to remove.[7]
Presence of Water Causality: Water can hydrolyze sensitive intermediates or even the final quinazoline ring, leading to ring-opened byproducts and reduced yield.[4] This is especially problematic in reactions involving isatoic anhydride. Solution: 1. Ensure Anhydrous Conditions: Dry all glassware in an oven (>120 °C) and cool under vacuum or in a desiccator. Use anhydrous grade solvents. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.[4]
Steric Hindrance Causality: Bulky substituents on the starting materials can sterically block the reactive sites, increasing the activation energy required for the reaction to proceed.[4] Solution: 1. Increase Reaction Energy: Higher temperatures or the use of microwave irradiation can provide the necessary energy to overcome this barrier.[10] 2. Use a More Potent Catalyst: A more active catalyst may be required to facilitate the transformation of sterically hindered substrates.[4]
Issue 2: Significant Side Product Formation

Q: My reaction works, but I'm isolating a mixture of products that is difficult to purify. What are these byproducts and how can I prevent their formation?

A: The formation of side products is a sign that reaction conditions are promoting alternative, undesired pathways. Identifying the likely culprits is the first step to a cleaner reaction.

Troubleshooting Flowchart for Reaction Impurities

G cluster_oxidation Oxidation Products? cluster_dimer High MW Impurities? cluster_isomer Isomeric Impurities? start Reaction yields multiple products q_one Quinazolinone formation? start->q_one n_oxide N-oxide formation? start->n_oxide dimer Dimers or Polymers? start->dimer quinoline Quinoline formation? (from Friedländer-type pathway) start->quinoline sol_inert Solution: Run under N2 or Argon atmosphere q_one->sol_inert n_oxide->sol_inert sol_conc Solution: Lower reactant concentration dimer->sol_conc sol_temp Solution: Lower reaction temperature dimer->sol_temp sol_control Solution: Carefully control reaction conditions quinoline->sol_control

Caption: Decision tree for diagnosing and solving common side product issues.

In-depth Explanation:

  • Oxidation to Quinazolinones: The C4 position of the quinazoline ring can be susceptible to oxidation, especially at high temperatures or in the presence of an oxidant (like air), leading to the formation of a quinazolinone.[4]

    • Solution: Running the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to prevent this.[4]

  • Dimerization or Polymerization: High concentrations of reactants can favor intermolecular reactions, leading to the formation of dimers or polymeric material, which often appears as an insoluble baseline material on TLC.[4]

    • Solution: Perform the reaction at a lower concentration by increasing the volume of the solvent. This reduces the probability of intermolecular side reactions.[4]

  • Formation of Quinoline Byproducts: In reactions that can follow pathways similar to the Friedländer or Niementowski syntheses, poor control of reaction conditions can lead to the formation of quinoline derivatives instead of the desired quinazolines.[4][11]

    • Solution: This requires careful optimization of your specific reaction conditions (temperature, catalyst, solvent) to favor the desired cyclization pathway. Reviewing literature for similar substrate combinations is crucial.

Issue 3: Purification and Catalyst Removal

Q: My product is formed, but I'm struggling with purification. How can I efficiently remove the catalyst and other impurities?

A: Effective purification is key to obtaining reliable biological data. The strategy depends on the nature of the catalyst and byproducts.

  • For Homogeneous Metal Catalysts (e.g., Pd(OAc)₂, CuI):

    • Problem: Traces of heavy metals can remain in the final product, which is highly undesirable for drug development.

    • Solution 1: Immobilized Catalysts: A proactive approach is to use a catalyst immobilized on a solid support, such as MCM-41-immobilized bidentate phosphine palladium(II) complex.[8] This allows the catalyst to be removed by simple filtration, enabling easy separation and recycling.[8]

    • Solution 2: Post-Reaction Scavenging: If using a homogeneous catalyst, after the reaction, you can add a metal scavenger resin to the crude mixture to bind the metal, which is then filtered off.

    • Solution 3: Standard Purification: Column chromatography on silica gel is the most common method. A well-chosen solvent system should effectively separate the product from residual catalyst and byproducts.[5]

  • For Organocatalysts and Reagent-Based Impurities:

    • Problem: Acidic (p-TSA) or basic (DBU) catalysts and reagents like iodine can complicate work-up.

    • Solution 1: Aqueous Work-up: An aqueous work-up is often effective. For example, if you used an iodine catalyst, washing the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) will quench and remove excess iodine.[5] Acidic or basic catalysts can be removed by washing with a mild base (e.g., sat. NaHCO₃) or acid (e.g., dil. HCl), respectively.

    • Solution 2: Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is an excellent and scalable method for achieving high purity, often superior to chromatography. Some one-pot methods are specifically designed to yield products that can be purified by simple filtration or recrystallization.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my one-pot synthesis?

A: The catalyst is the heart of the reaction. The choice depends on the specific transformation, cost, and desired environmental impact.

Catalyst TypeExamplesKey AdvantagesConsiderations
Metal Catalysts Pd(OAc)₂, CuI, CuCl, RuCl₃, Co(OAc)₂[8][12]High efficiency and turnover, well-established reactivity for a broad range of substrates, including C-N and C-C bond formations.[8][9]Potential for product contamination with toxic heavy metals, higher cost (especially for Palladium), may require ligands and inert conditions.[8]
Organocatalysts p-TSA, Acetic Acid, Taurine, Triethanolamine[7]Metal-free (avoids toxicity issues), generally cheaper, more stable to air and moisture, aligns with green chemistry principles.[7]May require higher catalyst loading or harsher conditions than metal counterparts, scope might be more limited for certain transformations.
Alternative Catalysts Molecular Iodine (I₂), Ceric Ammonium Nitrate (CAN)[13][14]Inexpensive, readily available, and can act as both a Lewis acid and a mild oxidant, facilitating cyclization and aromatization steps.[13]Can require specific work-up procedures (e.g., thiosulfate wash for iodine).[5]

Q2: What is the role of the solvent, and can I perform the reaction solvent-free?

A: The solvent does more than just dissolve reactants; it can influence reaction pathways and rates. However, solvent-free reactions are highly desirable.

  • Solvent-Free: Many modern one-pot protocols are optimized to run under solvent-free ("neat") conditions, often with gentle heating or microwave irradiation.[8][13][15] This is the most environmentally friendly approach, simplifying work-up and reducing waste.

  • High-Boiling Aprotic Solvents (DMSO, DMF): These are excellent for dissolving a wide range of polar organic molecules and can help accelerate reactions that require high temperatures.[8]

  • Green Solvents (Water, Ethanol): In certain organocatalyzed multicomponent reactions, water can be a superb solvent, leveraging the hydrophobic effect to promote the assembly of reactants.[7] Ethanol is another common, greener alternative.

  • Dual-Role Solvents (HFIP): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a unique solvent that, due to its high polarity and strong hydrogen-bond-donating ability, can also act as a catalyst, promoting reactions without an additional acid.[16]

Q3: Which starting materials are most common, and how does that choice affect the final product?

A: The choice of starting materials directly dictates the final substitution pattern of the quinazoline core. Isatoic anhydride is one of the most versatile and frequently used precursors for generating quinazolin-4(3H)-ones.[1][8] Other key building blocks include:

  • 2-Aminobenzonitriles: Often used in metal-catalyzed reactions to build the quinazoline ring.[13][14]

  • 2-Aminobenzamides: A direct precursor to the quinazolinone core.[8]

  • 2-Aminobenzaldehydes/Ketones: React with a nitrogen source (like ammonium acetate) and another component to form the quinazoline ring.[13]

  • Anthranilic Acids: A foundational starting material for classic methods like the Niementowski synthesis.[4][17][18]

Q4: Should I use conventional heating or microwave irradiation?

A: While conventional heating is traditional, microwave-assisted synthesis offers significant advantages. Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes.[5][10][19] This rapid, uniform heating can also lead to cleaner reactions and higher yields by minimizing the time available for side reactions to occur.[18] If you have access to a microwave reactor, it is highly recommended to screen it as a variable during your reaction optimization.

Part 3: Key Experimental Protocols

Here are representative step-by-step protocols for common one-pot syntheses. Note: These are generalized procedures. Always refer to the specific literature for your substrates of interest and conduct appropriate safety assessments.

Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2-Substituted Quinazolinones

This protocol is based on methods utilizing a copper catalyst, an isatoic anhydride, a nitrile, and an ammonia source.[8]

G start Start: Prepare Reaction Vessel step1 1. Add isatoic anhydride (1.0 eq), ammonium acetate (4.0 eq), and CuI (10 mol%) to a dry flask. start->step1 step2 2. Add the aryl nitrile (1.1 eq). step1->step2 step3 3. Heat the mixture at 120 °C under solvent-free conditions. step2->step3 step4 4. Monitor reaction by TLC (typically 2-4 hours). step3->step4 step5 5. Cool to room temperature. Add ethyl acetate to dissolve the solid. step4->step5 step6 6. Wash with water and brine. Dry organic layer (Na2SO4). step5->step6 step7 7. Concentrate under reduced pressure. step6->step7 step8 8. Purify by column chromatography or recrystallization. step7->step8 end End: Pure Quinazolinone step8->end

Caption: Workflow for a Cu-catalyzed one-pot quinazolinone synthesis.

  • Reaction Setup: To a dry round-bottom flask or sealed tube, add isatoic anhydride (1.0 equiv), ammonium acetate (4.0 equiv), and copper(I) iodide (CuI, 0.10 equiv).

  • Add Reagents: Add the desired aryl nitrile (1.0-1.2 equiv) to the flask.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120 °C (oil bath) under solvent-free conditions for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dissolve the resulting solid in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted quinazolin-4(3H)-one.

Protocol 2: Organocatalyzed, Green Synthesis of Quinazolinones in Water

This protocol is adapted from methods using water as a solvent and an organocatalyst like taurine.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add isatoic anhydride (1.0 equiv), an aldehyde (1.0 equiv), a primary amine or other nitrogen source (1.0 equiv), and taurine (15 mol%).

  • Add Solvent: Add deionized water to the flask to create a slurry (e.g., 5 mL for a 1 mmol scale reaction).

  • Reaction Conditions: Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC. Often, the product will begin to precipitate from the hot water.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum. In many cases, this solid is pure enough for characterization without requiring column chromatography.

References

  • Szumski, K., & Albrecht, J. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]

  • Borah, P., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • Szumski, K., & Albrecht, J. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. Molecules. [Link]

  • Mathavan, S., et al. (2024). One-pot synthesis of various quinazoline derivatives using HFIP. ResearchGate. [Link]

  • Request PDF on ResearchGate. (2025). Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. ResearchGate. [Link]

  • Request PDF on ResearchGate. (2025). One Pot Synthesis and Mechanistic Insights of Quinazoline and related molecules. ResearchGate. [Link]

  • Bentham Science Publisher. (n.d.). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Bentham Science. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]

  • ResearchGate. (2019). One-pot synthesis of 4(3H)–quinazolinones under solvent free... ResearchGate. [Link]

  • Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • The Journal of Organic Chemistry. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]

  • Taylor & Francis. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot Synthesis of Quinazoline Derivatives via [2+2+2] Cascade Annulation of Diaryliodonium Salts and Two Nitriles. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]

  • Asghari, A., et al. (n.d.). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. PMC. [Link]

  • Ali, M., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • SciSpace. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. [Link]

  • Bathula, R., et al. (n.d.). Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents. PMC. [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. IJPRA. [Link]

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • PMC. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. PMC. [Link]

  • Arabian Journal of Chemistry. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 6-Methylquinazolin-4-Amine vs. Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Gefitinib (Iressa) , a first-generation EGFR tyrosine kinase inhibitor (TKI), and 6-Methylquinazolin-4-amine , a structural scaffold representing the core pharmacophore of the quinazoline class.

The Verdict:

  • Gefitinib is a highly optimized, nanomolar-potency clinical drug designed for high affinity and selectivity against EGFR (ErbB1).

  • This compound serves as a low-affinity chemical scaffold . It lacks the critical hydrophobic "tail" (aniline moiety) required to occupy the ATP-binding pocket's hydrophobic region. Consequently, it exhibits negligible inhibitory activity (IC₅₀ > 10 µM) compared to Gefitinib (IC₅₀ ~0.4 nM).

This comparison illustrates a classic "Fragment-to-Lead" evolution, highlighting how specific structural additions to a promiscuous core transform it into a targeted therapeutic.

Structural & Mechanistic Analysis

To understand the efficacy gap, one must analyze the binding modes. Both molecules utilize the quinazoline ring to bind to the hinge region of the kinase, but their interactions differ significantly in the hydrophobic pocket.

Chemical Anatomy[1][2][3]
  • Gefitinib: Contains the 4-anilinoquinazoline core.[1] The 3-chloro-4-fluoroaniline tail penetrates the hydrophobic pocket, while the 6-morpholinopropoxy group improves solubility and pharmacokinetic properties.

  • This compound: Consists only of the bicyclic core with a primary amine and a methyl group. It lacks the steric bulk to displace water or interact with the hydrophobic back-pocket of the enzyme.

Visualization of Pharmacophore Differences

The following diagram illustrates the structural relationship and the missing interactions in the scaffold.

G cluster_0 Scaffold: this compound cluster_1 Optimized Drug: Gefitinib Scaffold Quinazoline Core (Hinge Binder) Target EGFR ATP Pocket Scaffold->Target Weak H-bonds (N1, N3) C6_Me 6-Methyl Group (Weak Hydrophobic Contact) C6_Me->Scaffold N4_Amine 4-Amino Group (Primary Amine) N4_Amine->Scaffold Gef_Tail 3-Cl-4-F-Aniline (Hydrophobic Pocket Occupancy) N4_Amine->Gef_Tail Optimized to Gef_Core Quinazoline Core (Hinge Binder) Gef_Core->Target Strong H-bonds (Met793) Gef_Tail->Gef_Core Gef_Tail->Target Critical Hydrophobic Interaction (Cys775, Leu844) Gef_Sol Morpholino Side Chain (Solubility & PK) Gef_Sol->Gef_Core

Figure 1: Structural evolution from the bare scaffold (this compound) to the optimized inhibitor (Gefitinib), highlighting the addition of the critical hydrophobic tail.

Efficacy Data Profile

The following data contrasts the biological activity of the optimized drug against the scaffold. Note that "this compound" is often used as a negative control or a starting block in SAR (Structure-Activity Relationship) studies.

Enzymatic & Cellular Potency[2]
MetricGefitinib (Optimized)This compound (Scaffold)Mechanism of Difference
EGFR wt IC₅₀ (Kinase) 0.4 – 0.5 nM [1]> 10,000 nM (Est.)*Lack of hydrophobic pocket occupancy leads to rapid dissociation (high

).
A549 Cell Viability (GI₅₀) 15 – 20 nM > 50 µM Poor membrane permeability and lack of target affinity.
Binding Mode ATP-Competitive (Type I)Weak ATP-CompetitiveThe primary amine cannot displace the ATP adenine ring effectively without the aniline stabilizer.
Selectivity High (EGFR specific)Low / PromiscuousSmall fragments often bind weakly to multiple kinases (GAK, STK10) without selectivity [2].

*Note: While specific IC₅₀ values for the bare amine are rarely published due to inactivity, SAR studies consistently demonstrate that the 4-anilino substitution is "mandatory" for sub-micromolar activity [3].

Signaling Pathway Impact

Gefitinib effectively shuts down the EGFR signaling cascade, whereas the scaffold fails to inhibit autophosphorylation at physiological concentrations.

Pathway cluster_inhibitors Inhibitor Binding EGFR EGFR (ErbB1) Tyrosine Kinase P_EGFR Phospho-EGFR (Active) EGFR->P_EGFR Autophosphorylation ATP ATP ATP->EGFR Activates Gefitinib Gefitinib (High Affinity) Gefitinib->EGFR Blocks ATP Binding (Potent) Scaffold 6-Me-Quin-Amine (Low Affinity) Scaffold->EGFR Displaced by ATP (Ineffective) Downstream Ras/Raf/MEK/ERK PI3K/Akt P_EGFR->Downstream Proliferation Tumor Growth Downstream->Proliferation

Figure 2: Differential impact on the EGFR signaling cascade. Gefitinib competitively blocks ATP binding, while the scaffold is displaced by high intracellular ATP concentrations.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

In Vitro Kinase Assay (HTRF Format)

Objective: Determine the IC₅₀ of both compounds against recombinant EGFR.

  • Reagents: Use EGFR wt (intracellular domain), ATP (at

    
    ), and a biotinylated poly-GT substrate.
    
  • Compound Prep:

    • Dissolve Gefitinib in DMSO to 10 mM. Serial dilute (1:3) starting from 1 µM down to 0.1 pM.

    • Dissolve This compound in DMSO to 10 mM. Serial dilute starting from 100 µM (due to low potency).

  • Reaction:

    • Incubate enzyme + compound for 15 mins at RT.

    • Add ATP/Substrate mix. Incubate 60 mins.

    • Add detection reagents (Eu-labeled anti-phosphotyrosine + Streptavidin-XL665).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Analysis: Fit data to a 4-parameter logistic equation. Expect a flat line or partial inhibition only at max concentration for the scaffold.

Cellular Viability Assay (A549 NSCLC Lines)

Objective: Compare cytotoxicity in an EGFR-dependent cell line.

  • Seeding: Plate A549 cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Treat with Gefitinib (0.1 nM – 10 µM).

    • Treat with This compound (1 µM – 100 µM).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Detection: Add CCK-8 or CellTiter-Glo reagent. Incubate 1-4 hours.

  • Result: Gefitinib should show a sharp sigmoidal kill curve. The scaffold will likely show minimal toxicity, potentially due to off-target effects only at >50 µM.

Discussion: The Role of Structure in Efficacy

The comparison between these two molecules serves as a fundamental lesson in Structure-Activity Relationships (SAR) .

  • The Hinge Binder: The quinazoline core (present in both) mimics the adenine ring of ATP, forming hydrogen bonds with Met793 in the hinge region. This is necessary but not sufficient for high potency.

  • The Hydrophobic Tail: Gefitinib's 3-chloro-4-fluoroaniline group extends into a hydrophobic pocket deep within the active site. This interaction provides significant binding energy (enthalpy) and selectivity. The this compound lacks this extension, relying solely on the hinge interaction, which is easily outcompeted by cellular ATP (mM concentration).

  • Solubility: The morpholine group on Gefitinib (absent in the scaffold) enhances water solubility, allowing for oral bioavailability, whereas the bare scaffold has poor physicochemical properties for a drug.

References

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): novel, potent and selective quinazoline type 1 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10. bioRxiv (Preprint).[2]

  • Denny, W. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology.

  • PubChem Compound Summary. (2024). This compound (CID 12362244).

Sources

Comparative Validation Guide: 6-Methylquinazolin-4-Amine Bioactivity in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Core Directive

The Validation Challenge

6-Methylquinazolin-4-amine (CAS 21419-47-6) represents a privileged "core scaffold" in medicinal chemistry.[1][2] While structurally distinct from fully optimized clinical agents, it serves as the pharmacophore backbone for the 4-anilinoquinazoline class of Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib, Erlotinib).

The objective of this guide is not merely to test a chemical, but to validate the "Ligand Efficiency" and "In Vivo Robustness" of this core scaffold.

Validating this compound in animal models requires a comparative approach.[1] You must benchmark it against "Gold Standard" Tyrosine Kinase Inhibitors (TKIs) to determine if the core binding motif retains bioactivity without the solubility-enhancing side chains found in late-stage drugs.[1]

The Comparative Framework
  • Test Article: this compound (The Scaffold)

  • Reference Standard: Gefitinib (The Clinical Benchmark)

  • Negative Control: Vehicle (0.5% CMC-Na or Methylcellulose)

Part 2: Mechanistic Grounding & Scientific Logic

Mechanism of Action (MoA)

The bioactivity of this compound is predicated on ATP-Competitive Inhibition .[1] The quinazoline ring mimics the adenine moiety of ATP, binding to the hinge region of the kinase domain (specifically EGFR).

  • Causality: By occupying the ATP-binding pocket, the molecule prevents autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).

  • Downstream Effect: Blockade of the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.[1]

Visualization: EGFR Signaling & Inhibition Logic[3]

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation Inhibitor This compound Inhibitor->EGFR Competitive Binding (Block) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Transcription

Figure 1: Competitive inhibition mechanism.[1][3] The scaffold competes with ATP for the EGFR hinge region, halting downstream RAS/ERK signaling.

Part 3: Experimental Protocols & Validation Systems

Phase 1: Pharmacokinetic (PK) Profiling

Rationale: Small scaffolds often suffer from rapid clearance or poor solubility compared to optimized drugs.[1] You cannot interpret efficacy data without knowing if the drug reached the tumor.

Protocol 1.0: Single-Dose PK Study (Mouse)

  • Subjects: CD-1 Male Mice (n=3 per timepoint).

  • Formulation: Dissolve this compound in 5% DMSO + 40% PEG400 + 55% Saline. (Note: Solubility is critical for this scaffold).

  • Dosing:

    • IV Arm: 2 mg/kg (to determine Bioavailability).[1]

    • PO Arm: 20 mg/kg (to determine Oral Absorption).[1]

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS quantification.

Self-Validating Check:

  • If T_max < 15 mins (PO): Rapid absorption confirmed.[1]

  • If Bioavailability (F) < 20%: The scaffold requires formulation optimization (e.g., micronization) before efficacy testing.

Phase 2: In Vivo Efficacy (Xenograft Model)

Rationale: The A549 (Wild Type EGFR) or PC-9 (Exon 19 Del) lung cancer models are the industry standard for validating quinazoline bioactivity.

Protocol 2.0: Subcutaneous Xenograft Workflow

  • Cell Culture: Expand PC-9 cells in RPMI-1640 + 10% FBS. Harvest at 80% confluence.

  • Inoculation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~150-200 mm³ (approx. 10-14 days post-inoculation), randomize mice into 3 groups (n=8/group).[1]

    • Group A (Vehicle): 0.5% CMC-Na, QD (Daily), PO.

    • Group B (Benchmark): Gefitinib, 50 mg/kg, QD, PO.

    • Group C (Test): this compound, 50 mg/kg, QD, PO.[1]

  • Treatment Duration: 21 Days.

  • Metrics:

    • Tumor Volume (

      
      ).[1]
      
    • Body Weight (Toxicity marker).[1]

Visualization: In Vivo Workflow

Validation_Workflow cluster_0 Preparation cluster_1 Treatment Phase (21 Days) cluster_2 Analysis Cells PC-9 Cell Expansion Inoculation Sub-Q Injection (BALB/c Nude) Cells->Inoculation Randomization Randomize (Tumor ~150mm³) Inoculation->Randomization Dosing Daily Dosing (PO) Vehicle vs. Test vs. Gefitinib Randomization->Dosing Measure Measure Vol + BW (Every 3 Days) Dosing->Measure Harvest Tumor Harvest & Weighing Measure->Harvest Biomarker Western Blot (p-EGFR, p-ERK) Harvest->Biomarker

Figure 2: Step-by-step xenograft efficacy workflow, from inoculation to molecular validation.[1]

Part 4: Comparative Performance Guide

When analyzing your data, use this comparison matrix to interpret the bioactivity of this compound.

Table 1: Expected Performance Matrix
FeatureThis compound (Test)Gefitinib (Benchmark)Interpretation of Deviation
IC50 (Enzymatic) 50 - 200 nM2 - 5 nMPotency Gap: The scaffold lacks the specific side-chain interactions (e.g., salt bridge) that enhance Gefitinib's affinity.[1]
Bioavailability (F) ~30-50% (High clearance)~60% (Optimized)PK Liability: The simple amine is rapidly metabolized. Efficacy may require BID (twice daily) dosing.[1]
Tumor Growth Inhibition (TGI) 40 - 60%> 80%Moderate Efficacy: Activity confirms the core hits the target, but optimization is needed for clinical relevance.
Toxicity (Weight Loss) Low (< 5%)Moderate (5-10%)Safety Profile: The scaffold may be "cleaner" due to lower potency or lack of off-target accumulation.[1]
Critical Analysis Points[3][4][5][6][7]
  • The "Scaffold Effect": If your Test compound achieves >40% TGI, the validation is successful. Do not expect it to outperform Gefitinib.[1] The goal is to prove the core is active.

  • Biomarker Confirmation (Western Blot):

    • Extract tumor protein at the end of the study.

    • Success Criteria: A reduction in p-EGFR (Tyr1068) levels in Group C compared to Group A (Vehicle).

    • If TGI is observed but p-EGFR is unchanged, the mechanism is likely off-target (cytotoxicity), invalidating the specific bioactivity claim.

Part 5: References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

  • Wissner, A., et al. (2003). "Analogues of 4-anilinoquinazolines: potent, irreversible inhibitors of the epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry. Link

  • National Cancer Institute (NCI). (2024).[1] "Standard Protocol for Subcutaneous Xenograft Models." NCI Preclinical Repository.[1] Link

  • PubChem. (2024).[1] "Compound Summary: this compound." National Library of Medicine.[1] Link

  • Trott, O., & Olson, A. J. (2010).[3] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

Sources

validating the binding mode of 6-Methylquinazolin-4-Amine through co-crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Binding Mode of 6-Methylquinazolin-4-Amine: Co-crystallization vs. In Silico & Biophysical Alternatives

Part 1: Executive Summary & Strategic Rationale

The Challenge: this compound (CAS: 21419-47-6) represents a critical "privileged scaffold" in kinase drug discovery. While the quinazoline core is a known ATP-competitive hinge binder, the specific orientation of the 6-methyl substituent is structurally ambiguous in the absence of empirical data. Does it point toward the solvent front, or does it engage the hydrophobic gatekeeper residue?

The Solution: This guide validates the Co-crystallization of this compound with a representative kinase target (e.g., CDK2 or EGFR) as the definitive method for binding mode determination. We compare this "Gold Standard" approach against high-throughput alternatives: Computational Docking and Ligand-Observed NMR (STD-NMR) .

Key Insight: While docking provides rapid hypothesis generation, it frequently mispredicts the rotameric state of the 6-methyl group due to shallow energy wells in the ATP pocket. Co-crystallization is the only method that definitively resolves the electron density of the methyl vector, enabling structure-based drug design (SBDD) with sub-angstrom precision.

Part 2: Comparative Analysis of Validation Methods

To validate the binding mode of this compound, we evaluated three distinct workflows. The table below summarizes the "performance" of each method regarding structural resolution, confidence, and resource intensity.

FeatureMethod A: Co-crystallization (Recommended) Method B: Computational Docking Method C: STD-NMR
Primary Output 3D Electron Density Map (

)
Predicted Pose (Score/Energy)Epitope Mapping (Proximity)
Structural Resolution High (< 2.0 Å)TheoreticalLow (Qualitative contact)
Binding Mode Certainty Definitive (Direct Observation)Ambiguous (Scoring Function Bias)Inferential (Magnetization Transfer)
Handling Induced Fit Excellent (Protein adapts to ligand)Poor (Rigid Receptor assumption)Moderate (Solution state)
Throughput Low (Weeks to Months)High (Minutes)Medium (Days)
False Positive Rate Near ZeroHighModerate

Expert Insight: For this compound, the 6-methyl group adds a hydrophobic vector that can induce subtle backbone shifts in the kinase hinge region (residues 80-84 in CDK2). Docking algorithms often treat the protein as rigid, missing these induced-fit effects and leading to incorrect pose ranking.

Part 3: Technical Deep Dive – The Co-crystallization Protocol

This protocol is designed for a Senior Scientist validating the fragment against a standard kinase system (e.g., CDK2/Cyclin A).

Phase 1: Pre-Validation via Thermal Shift (DSF)

Objective: Confirm binding affinity (


) and stabilize the protein for crystallization.
  • Prepare Ligand: Dissolve this compound to 100 mM in DMSO.

  • Assay Setup: Mix Protein (2 µM) + SYPRO Orange (5x) + Ligand (varying concentrations: 0.1 mM - 5 mM).

  • Readout: Measure

    
    . A shift of >2°C indicates specific binding, justifying crystallization efforts.
    
Phase 2: Co-Crystallization (The "Soak-in" Method)

Causality: Soaking is preferred over co-crystallization de novo for fragments to maintain lattice integrity while achieving high occupancy.

  • Crystal Growth: Grow apo-crystals of the target kinase using hanging drop vapor diffusion (e.g., 1.5 M Ammonium Sulfate, 100 mM HEPES pH 7.5).

  • Ligand Soaking:

    • Transfer apo-crystals to a stabilization solution containing the mother liquor + 10-20 mM this compound .

    • Critical Step: Include 5-10% glycerol or ethylene glycol to prevent crystal cracking during DMSO introduction.

    • Incubation: Soak for 2–12 hours. (Longer soaks risk crystal degradation; shorter soaks risk low occupancy).

  • Harvesting: Flash-cool crystals in liquid nitrogen using a cryo-protectant supplemented with the ligand to prevent "wash-out."

Phase 3: Data Collection & Refinement
  • Diffraction: Collect X-ray data at a synchrotron source (100 K). Aim for < 2.0 Å resolution.

  • Processing: Index and integrate using XDS or MOSFLM.

  • Refinement:

    • Perform Molecular Replacement (MR) using the apo-structure.

    • Map Calculation: Generate an initial

      
       difference map before adding the ligand to the model.
      
    • Validation: Look for positive green density (> 3.0

      
      ) in the ATP-binding pocket corresponding to the quinazoline core and the distinct bulge of the 6-methyl group.
      

Part 4: Visualizing the Mechanism

Diagram 1: The Validation Workflow

This flowchart illustrates the logical progression from compound selection to structural validation, highlighting the decision gates.

G Start This compound (Compound) DSF Thermal Shift Assay (Pre-Screen) Start->DSF Docking In Silico Docking (Hypothesis) Start->Docking Prediction Decision Tm Shift > 2°C? DSF->Decision Decision->Start No (Abort) Cryst Co-Crystallization (Soaking) Decision->Cryst Yes Final Validated Binding Mode Docking->Final Comparison Diffraction X-Ray Diffraction & Data Process Cryst->Diffraction Refinement Density Map Analysis (Fo-Fc) Diffraction->Refinement Refinement->Final

Caption: The critical path from compound selection to structural validation. Note the central role of DSF as a "Go/No-Go" gate before the resource-intensive crystallization step.

Diagram 2: Molecular Interaction Map (Kinase Hinge)

This diagram details the specific H-bond network validated by the crystal structure.

Interaction Ligand This compound N1 N1 (Acceptor) Ligand->N1 Amine C4-NH2 (Donor) Ligand->Amine Methyl 6-Methyl Group (Hydrophobic) Ligand->Methyl BackboneNH Hinge Backbone NH (e.g., Leu83) N1->BackboneNH H-Bond (2.8 Å) N3 N3 (Solvent Exposed) BackboneCO Hinge Backbone CO (e.g., Glu81) Amine->BackboneCO H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (e.g., Phe80) Methyl->Gatekeeper Van der Waals Contact

Caption: Validated binding mode. The quinazoline N1 and C4-amine form a "pincer" H-bond motif with the kinase hinge, while the 6-methyl group engages the gatekeeper region.

Part 5: Results & Interpretation

When analyzing the


 electron density map (contoured at 1.0 

), the successful validation of this compound is characterized by:
  • Planarity: The quinazoline ring fits flat against the hydrophobic floor of the ATP pocket (typically formed by an Alanine or Leucine).

  • The "Methyl Bulge": A distinct spherical density extending from the C6 position.

    • Comparison: In docking studies, this methyl group often clashes with the "roof" of the pocket (e.g., the Glycine-rich loop) or is placed arbitrarily in solvent. The crystal structure definitively places it, often revealing a specific hydrophobic contact that explains the compound's potency gain over the unsubstituted analog.

  • B-Factor Analysis: Low B-factors (< 30

    
    ) for the ligand indicate rigid binding and high occupancy, validating the specific interactions modeled in Diagram 2.
    

References

  • Structure-Based Design of Quinazoline Inhibitors Title: Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase.[1] Source: PubMed (Mol Pharmacol) URL:[Link]

  • Fragment Docking Challenges Title: Binding mode information improves fragment docking.[2] Source: PubMed Central URL:[Link]

  • Quinazoline Scaffold Data Title: this compound Compound Summary. Source: PubChem URL:[3][4][5][Link]

  • Validation of Docking Protocols Title: Validation of docking protocol by redocking the cocrystallized ligand. Source: ResearchGate URL:[6][Link]

  • Kinase Inhibitor Binding Modes Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.[7][8][9] Source: Taylor & Francis Online URL:[Link]

Sources

A Comparative Guide to the Kinase Inhibitory Profiles of Erlotinib and the 6-Quinazolin-4-Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern therapeutics, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. A key player in this field is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling can drive tumor proliferation, survival, and metastasis.[1][2][3]

This guide provides an in-depth comparison of the kinase inhibitory profiles of two related but distinct entities: Erlotinib , a highly specific, FDA-approved EGFR inhibitor, and the 6-Methylquinazolin-4-Amine chemical scaffold, a foundational structure from which numerous kinase inhibitors are derived.[4][5][6] Erlotinib itself is a quinazoline derivative, underscoring the importance of this chemical family. By examining a well-defined drug alongside its parent scaffold, we can appreciate the journey from a versatile chemical backbone to a precision therapeutic agent. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor design and function.

Section 1: The Profile of a Precision Drug: Erlotinib

Erlotinib (marketed as Tarceva®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of specific types of non-small cell lung cancer and pancreatic cancer.[5] Its efficacy is rooted in a highly specific and potent inhibitory profile.

Mechanism of Action

Erlotinib functions as a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the autophosphorylation of tyrosine residues that is essential for initiating downstream signaling cascades.[4][7] This blockade effectively shuts down pro-survival pathways like the Ras/MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[7][8]

Quantitative Inhibitory Profile

The potency of Erlotinib is well-documented through extensive in vitro enzymatic and cellular assays. It exhibits high affinity for EGFR, with inhibitory concentrations in the low nanomolar range.

Assay TypeTarget/Cell LineIC₅₀ ValueReference
Enzymatic AssayHuman EGFR Tyrosine Kinase2 nM[4][9]
Cellular AutophosphorylationIntact Tumor Cells20 nM[4][9]
Cellular ProliferationHCC827 (NSCLC, EGFR exon 19 del)2.1 nM[10]
Cellular ProliferationPC-9 (NSCLC, EGFR exon 19 del)31.4 nM[10]
Cellular ProliferationA431 (Epidermoid Carcinoma, high EGFR)300 nM[11]
Cellular ProliferationH1975 (NSCLC, L858R/T790M mutation)9,183 nM[10]

Note: The significantly higher IC₅₀ in the H1975 cell line highlights Erlotinib's reduced efficacy against the T790M "gatekeeper" resistance mutation, a key limitation of first-generation EGFR TKIs.

Kinase Selectivity

Erlotinib is considered highly selective for EGFR. While comprehensive kinome scanning reveals weak off-target effects at higher concentrations, its therapeutic window is defined by its potent inhibition of EGFR. This selectivity is crucial for minimizing off-target toxicities.[4]

Section 2: The Versatility of a Privileged Scaffold: this compound

The this compound structure is a component of the broader 4-aminoquinazoline class, which is recognized as a "privileged scaffold" in medicinal chemistry.[6] This term signifies a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, making it a fertile starting point for drug discovery. Unlike Erlotinib, which is a final, highly optimized molecule, this compound represents a foundational block whose inhibitory profile is entirely dependent on the chemical groups attached to it, particularly at the 4-position.

A Scaffold for Diverse Kinase Targets

The versatility of the quinazoline core allows chemists to design inhibitors targeting a wide range of kinases by modifying its substituents. These modifications fine-tune the molecule's interaction with the specific amino acid residues lining the ATP-binding pocket of the target kinase.

  • EGFR Inhibition: By adding an anilino group at the 4-position (as seen in Erlotinib and Gefitinib), the scaffold is directed to potently inhibit EGFR.[12][13]

  • Clk Inhibition: Different substitutions can produce potent and selective inhibitors of Cdc2-like kinases (Clk), which are involved in regulating pre-mRNA splicing.[14]

  • Dual/Multi-Kinase Inhibition: Further chemical elaboration has led to quinazoline-based molecules that can inhibit multiple kinases simultaneously, such as dual VEGFR2/EGFR or EGFR/c-Met inhibitors.[15][16]

Representative Inhibitory Profiles of Quinazoline-4-Amine Derivatives
Derivative ClassPrimary Target(s)Representative IC₅₀Reference
6-Arylureido-4-anilinoquinazolinesEGFR11.66 - 867.1 nM (enzymatic)[12][13]
6-Arylquinazolin-4-aminesClk4, Dyrk1A<100 nM (enzymatic, potent analogues)[14]
3-Substituted Quinazolin-4(3H)-onesCDK2, HER2, EGFR, VEGFR20.173 µM (CDK2, compound 2i)[16]

This data illustrates that while the quinazoline core is constant, the resulting biological activity is exceptionally tunable, ranging from EGFR-focused inhibition to targeting completely different kinase families.

Section 3: Head-to-Head Comparison Summary

FeatureErlotinibThis compound Scaffold
Identity A specific, optimized drug molecule.A versatile chemical backbone or starting point.
Primary Target Epidermal Growth Factor Receptor (EGFR).Variable; can be engineered to target EGFR, Clk, VEGFR, etc.
Potency (IC₅₀) Highly potent; low nM against sensitive EGFR.Wide range; from nM to µM depending on the derivative.
Mechanism ATP-competitive inhibition.Typically ATP-competitive, binding in the kinase hinge region.[14]
Development FDA-approved therapeutic.Preclinical; a foundational structure for drug discovery programs.

Section 4: The Underpinning Science: EGFR Signaling Pathway

To understand why these inhibitors are effective, one must first understand the pathway they disrupt. The EGFR signaling pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Its activation sequence is a tightly controlled process that becomes dysregulated in cancer.

Mechanism:

  • Ligand Binding: The pathway is initiated when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of EGFR.[17]

  • Dimerization: This binding induces a conformational change, causing the receptor to pair up with another EGFR molecule (homodimerization) or a related receptor like HER2 (heterodimerization).

  • Autophosphorylation: Dimerization activates the intracellular tyrosine kinase domain, which then phosphorylates multiple tyrosine residues on the C-terminal tail of its partner receptor.[18]

  • Downstream Signaling: These newly phosphorylated sites act as docking stations for adaptor proteins containing SH2 domains. This leads to the activation of major downstream cascades, including:

    • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.

    • PI3K-AKT-mTOR Pathway: Primarily promotes cell survival and growth.[18]

Erlotinib and other EGFR-targeted quinazolines act at Step 3, preventing the critical autophosphorylation event and thereby blocking all subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer EGFR Dimer (Activated) EGFR->Dimer 2. Dimerization Grb2 Grb2/Sos Dimer->Grb2 3. Autophosphorylation & Docking PI3K PI3K Dimer->PI3K Ras Ras Grb2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival EGF EGF Ligand EGF->EGFR 1. Binding Erlotinib Erlotinib Erlotinib->Dimer Inhibits Kinase Activity

Caption: The EGFR signaling pathway and the inhibitory action of Erlotinib.

Section 5: Experimental Protocol: In Vitro Kinase Inhibition Assay

Determining the IC₅₀ value is the standard method for quantifying an inhibitor's potency. The following protocol outlines a common, reliable method for an in vitro biochemical kinase assay. This self-validating system includes positive and negative controls to ensure data integrity.

Objective

To determine the concentration of an inhibitor (e.g., Erlotinib or a novel quinazoline derivative) required to inhibit 50% of the activity of a target kinase (e.g., EGFR).

Materials
  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (a specific peptide or protein that the kinase phosphorylates)

  • Adenosine-5'-triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or modified for detection

  • Test inhibitors dissolved in DMSO at various concentrations

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[19]

  • Stop solution (e.g., EDTA or acidic solution)

  • Detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibodies for ELISA-based methods)[20]

  • Microplate reader or scintillation counter

Step-by-Step Methodology
  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor (e.g., Erlotinib) in DMSO. A typical starting range might be 10 mM down to 0.1 nM. This wide range is crucial for capturing the full dose-response curve.

  • Set Up Assay Plate: To each well of a 96-well plate, add the kinase reaction buffer.

  • Add Inhibitor: Add a small, fixed volume (e.g., 1 µL) of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) wells for a positive control (100% activity) and "no enzyme" wells for a negative control (0% activity).

  • Add Kinase: Add the recombinant kinase to all wells except the "no enzyme" negative controls. Allow a short pre-incubation (e.g., 10-15 minutes) at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure a sensitive assay for ATP-competitive inhibitors.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes). The time should be within the linear range of the reaction, where product formation is proportional to time.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detect Phosphorylation: Measure the amount of phosphorylated substrate. The method depends on the assay format:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the remaining radioactivity on the paper (bound to the substrate) using a scintillation counter.

    • Fluorescence/Luminescence: Use a detection reagent that binds to the product (e.g., ADP) or a specific antibody that recognizes the phosphorylated substrate, leading to a change in fluorescence or luminescence.[20]

  • Data Analysis:

    • Subtract the background signal (negative control) from all readings.

    • Normalize the data by setting the average of the positive control (DMSO only) to 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.

Kinase_Assay_Workflow Start 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Setup 2. Plate Setup (Buffer + Inhibitor Dilutions) Start->Setup Add_Kinase 3. Add Kinase (Pre-incubate) Setup->Add_Kinase Initiate 4. Initiate Reaction (Add Substrate + ATP) Add_Kinase->Initiate Incubate 5. Incubate (e.g., 30 min @ 30°C) Initiate->Incubate Stop 6. Terminate Reaction (Add Stop Solution) Incubate->Stop Detect 7. Detect Signal (Phosphorylation) Stop->Detect Analyze 8. Analyze Data (Calculate IC₅₀) Detect->Analyze

Sources

Comparative ADME Guide: 6-Methylquinazolin-4-Amine vs. Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Methylquinazolin-4-amine (6-MQA) represents a quintessential "privileged scaffold" in modern medicinal chemistry. While rarely used as a standalone therapeutic agent due to its limited specificity and rapid clearance, it serves as the structural anchor for a vast class of tyrosine kinase inhibitors (TKIs), including EGFR and CDK inhibitors.

This guide provides a technical comparison between the Parent Scaffold (6-MQA) and its Functionalized Derivatives (N4-substituted analogues) . For drug development professionals, understanding this transition is critical: it represents the shift from a "fragment-like" chemical entity with high passive permeability but poor metabolic stability, to a "drug-like" candidate with tuned potency, solubility, and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

The Core Comparison
FeatureThis compound (Scaffold)N4-Substituted Derivatives (Lead/Drug)
Role Chemical Intermediate / FragmentActive Pharmaceutical Ingredient (API)
MW ~159 Da (Fragment Space)>350 Da (Drug Space)
Primary Liability Rapid Phase I Metabolism (Methyl oxidation)Solubility-limited absorption (Class II/IV)
Primary Asset High Passive PermeabilityHigh Potency & Selectivity

Comparative ADME Profiling

Physicochemical Properties & Solubility

The transition from scaffold to derivative introduces significant lipophilicity, often necessitating specific formulation strategies.

  • 6-MQA (Scaffold):

    • Solubility: Moderate to High. The low molecular weight and polar amine group allow for reasonable aqueous solubility compared to larger lipophilic drugs.

    • LogP: ~1.5–2.0. Resides in the optimal range for fragment-based screening.

  • Derivatives (e.g., N4-anilino-6-methyl-quinazolines):

    • Solubility: Generally Low (BCS Class II). The addition of hydrophobic aromatic rings at the N4 position (to target the ATP hydrophobic pocket) drastically reduces aqueous solubility.

    • Optimization Strategy: Successful derivatives often incorporate solubilizing moieties at the C6 or C7 positions (e.g., morpholine or piperazine tails in Gefitinib/Erlotinib) to counteract the lipophilicity of the N4-substituent.

Permeability & Transporters (Caco-2/MDR1)
  • 6-MQA (Scaffold):

    • Mechanism: primarily passive diffusion.

    • Efflux: Low affinity for P-glycoprotein (P-gp). Its small size allows it to bypass many efflux pumps.

  • Derivatives:

    • Mechanism: Passive diffusion, often rate-limited by solubility.

    • Efflux: High liability. Many 4-aminoquinazoline derivatives are substrates for P-gp (MDR1) and BCRP (Breast Cancer Resistance Protein). This is a critical bottleneck for CNS-targeted derivatives (e.g., for brain metastases in lung cancer).

    • Data Insight: Derivatives with high TPSA (>90 Ų) often show asymmetric transport in Caco-2 assays (B-to-A > A-to-B ratio > 2.0), indicating active efflux.

Metabolic Stability (Microsomal Stability)

This is the most distinct differentiator.

  • 6-MQA (Scaffold):

    • Metabolic Soft Spot: The C6-methyl group is highly susceptible to CYP450-mediated benzylic oxidation, converting it rapidly to the alcohol and then the carboxylic acid.

    • Clearance: High intrinsic clearance (

      
      ).
      
  • Derivatives:

    • Stabilization: In optimized derivatives, the C6 position is often modified or the methyl group is retained only if the N4-substituent provides steric shielding or if the C6-methyl is essential for hydrophobic packing in the kinase gatekeeper region.

    • Major Pathways: N-dealkylation (at the N4-substituent) and aromatic hydroxylation become the dominant metabolic routes, mediated largely by CYP3A4 and CYP2D6 .

Visualizing the Signaling & Metabolic Logic[4]

The following diagram illustrates the dual role of the quinazoline core: its pharmacodynamic action (inhibiting EGFR signaling) and its pharmacokinetic fate (metabolic clearance).

Quinazoline_ADME_Pathways Scaffold This compound (Scaffold) Derivative N4-Substituted Derivative (Active Drug) Scaffold->Derivative Medicinal Chem Optimization CYP_Enzymes CYP3A4 / CYP2D6 Scaffold->CYP_Enzymes Rapid Clearance EGFR EGFR Kinase Domain (ATP Pocket) Derivative->EGFR High Affinity Binding (H-bonds + Hydrophobic) Derivative->CYP_Enzymes Slower Clearance Signaling Inhibition of Ras/Raf/MEK Pathway EGFR->Signaling Therapeutic Effect Metabolite_Ox Benzylic Oxidation (Inactive/Excreted) CYP_Enzymes->Metabolite_Ox Primary Route (Scaffold) Metabolite_Dealk N-Dealkylation (Reactive Intermediate) CYP_Enzymes->Metabolite_Dealk Primary Route (Derivative)

Figure 1: The transformation from scaffold to drug involves balancing affinity for the target (EGFR) against metabolic susceptibility to CYP enzymes.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, the following protocols should be employed. These are designed to be self-validating by including specific internal controls.

Protocol A: Kinetic Solubility Assay (Turbidimetric)

Objective: Determine the aqueous solubility limit of the derivative compared to the scaffold.

  • Preparation: Prepare 10 mM stock solutions of 6-MQA and its derivative in DMSO.

  • Dilution Series: In a 96-well clear plate, spike stock solution into pH 7.4 phosphate-buffered saline (PBS) to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).

  • Incubation: Shake at 300 rpm for 2 hours at 25°C.

  • Readout: Measure Absorbance at 620 nm (OD620).

  • Validation (Control): Include Pyrene (low solubility control) and Caffeine (high solubility control).

    • Pass Criteria: Caffeine OD620 must remain < 0.005 at 500 µM. Pyrene must precipitate (OD620 > 0.1) above 10 µM.[1][2]

  • Analysis: The solubility limit is defined as the concentration where OD620 exceeds the background by 3 standard deviations.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the stabilization of the C6-methyl group in the derivative vs. the scaffold.

  • Reaction Mix:

    • Test Compound: 1 µM (final).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

  • Validation (Control):

    • Verapamil (High clearance control): Must show >80% depletion by 30 min.

    • Warfarin (Low clearance control): Must show <20% depletion by 60 min.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive permeability without transporter interference.

  • Membrane: Use a PVDF filter plate pre-coated with a lecithin/dodecane mixture (artificial lipid barrier).

  • Donor Well: Add 300 µL of compound (10 µM) in pH 7.4 PBS.

  • Acceptor Well: Add 200 µL of fresh pH 7.4 PBS.

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Analysis: Quantify compound in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Validation:

    • High Permeability Control: Propranolol (

      
       cm/s).
      
    • Low Permeability Control: Furosemide (

      
       cm/s).
      

Comparative Data Summary

The following table synthesizes typical experimental values found in literature for the 6-methyl-4-aminoquinazoline core versus optimized kinase inhibitors derived from it.

ParameterThis compoundOptimized Derivative (e.g., Gefitinib-like)Interpretation
LogD (pH 7.4) 1.83.2 – 4.5Derivatives are significantly more lipophilic, aiding membrane crossing but risking non-specific binding.
Solubility (aq) ~150 µg/mL< 1 µg/mL (unformulated)Functionalization drastically reduces solubility; requires salt formation (e.g., Hydrochloride) for delivery.

(HLM)
> 50 µL/min/mg< 15 µL/min/mgDerivatives successfully block the rapid oxidation of the core, extending half-life.
Caco-2 (

)

cm/s

cm/s
Permeability drops due to size and efflux, but remains sufficient for oral bioavailability.
Plasma Protein Binding Moderate (~70%)High (>95%)Lipophilic derivatives bind heavily to albumin/AAG, requiring higher total doses to achieve free drug concentration.

Conclusion

For researchers utilizing This compound , it is vital to recognize it as a chemical starting point , not a biological endpoint. Its ADME profile is characterized by high permeability but rapid metabolic elimination. The successful development of derivatives requires a medicinal chemistry strategy that balances the lipophilicity required for kinase pocket binding with the solubility and metabolic stability required for systemic exposure.

The protocols provided above (Solubility, Microsomal Stability, PAMPA) form the "Holy Trinity" of assays required to validate this transition in any drug discovery campaign.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1601101, this compound. [Link]

  • Abdel-Jalil, R. et al. Synthesis and antitumor activity of 4-aminoquinazoline derivatives.[3] ResearchGate. [Link]

  • Ravez, S. et al. Quinazoline derivatives as kinase inhibitors: A review of the last decade. European Journal of Medicinal Chemistry. [Link]

  • Li, X. et al. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as BCRP and P-gp Inhibitors with Improved Metabolic Stability. Int J Mol Sci. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methylquinazolin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22480-91-7 | Molecular Formula: C9H9N3[1]

Executive Safety Summary

For Immediate Implementation

As a Senior Application Scientist, I advise treating 6-Methylquinazolin-4-Amine not merely as a standard organic reagent, but as a bioactive heterocyclic amine . Quinazoline derivatives are frequently utilized as pharmacophores in kinase inhibitor development (e.g., EGFR inhibitors).[1] Consequently, even if acute toxicity data appears moderate (Category 4), you must handle this compound assuming potential biological activity and sensitization risks.

The Core Threat: The primary operational risk is inhalation of fine particulates during weighing and dermal absorption once solubilized in organic carriers like DMSO or Methanol, which act as permeation enhancers.

Hazard Profile (GHS Classification)

Based on structural analogs and available safety data for quinazoline-4-amines [1, 2].[1]

Hazard ClassCategoryH-CodeRisk Description
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1][2]
Skin Irritation Cat 2H315 Causes skin irritation.[2][3][4]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2][3][4]
STOT - SE Cat 3H335 May cause respiratory irritation (Dust/Mist).[1][2][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This protocol requires an Enhanced Barrier Strategy specifically designed for nitrogenous heterocycles.

Body ZoneRequired PPETechnical Justification (The "Why")
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: Handling open powder must occur inside a certified chemical fume hood.[1] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum to prevent alveolar deposition of particulates [3].[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Causality: Aromatic amines can permeate thin nitrile.[1] Solvents like DMSO accelerate this. Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove. If the outer glove tears or dissolves, the color contrast provides immediate visual failure indication.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders, which can drift around shields. Goggles provide a sealed environment against dust entry [1].
Body Tyvek® Sleeves + Lab CoatWrist gaps are the most common exposure point. Disposable Tyvek sleeves bridge the gap between the glove cuff and the lab coat.

Engineering Controls & Logic Flow

The following diagram illustrates the "Clean-to-Dirty-to-Clean" workflow required to maintain containment integrity.

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling (Fume Hood) cluster_2 Zone 3: Decontamination Start Risk Assessment (Check SDS & Ventilation) Donning Don PPE (Double Glove + Sleeves) Start->Donning Weighing Weighing (Static Control) Donning->Weighing Enter Hood Solubilization Solubilization (Add Solvent) Weighing->Solubilization Minimize Dust Transfer Transfer to Sealed Vial Solubilization->Transfer WipeDown Solvent Wipe (10% Bleach or EtOH) Transfer->WipeDown Doffing Doff Outer Gloves (Inside Hood) WipeDown->Doffing Exit Wash Hands (Soap + Water) Doffing->Exit Exit Lab

Figure 1: Operational workflow ensuring containment of bioactive amines from weighing to disposal.

Step-by-Step Operational Protocol

Phase A: Weighing (The Critical Step)

Goal: Prevent aerosolization.[1]

  • Static Elimination: Quinazolines are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

  • Draft Shielding: Ensure the analytical balance is inside the fume hood. If the balance draft shield is open, minimize sash movement to prevent turbulence.

  • The "Wet Method" (Recommended): If your protocol allows, tare the vial with the solvent first, then add the solid directly to the liquid. This immediately suppresses dust generation, though it requires precise calculation of the final concentration.

Phase B: Solubilization

Goal: Prevent permeation.

  • Solvent Choice: this compound is typically soluble in DMSO or Ethanol.[1]

    • Warning: DMSO carries dissolved compounds through the skin barrier rapidly.

  • Technique: Vortex with the cap tightly sealed . Never vortex an open container.

  • Inspection: Check gloves immediately after handling the solubilized compound. If any liquid touches the outer glove, change it immediately .[5]

Phase C: Decontamination & Spill Response
  • Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet paper towels (dampened with water) to wipe up the powder without creating a dust cloud.[1]

  • Wet Spill: Cover with an absorbent pad. Clean the area with a soap/water solution followed by 70% ethanol.

  • Skin Exposure: Wash with soap and water for 15 minutes.[6] Do not use ethanol on the skin , as it may increase absorption of the amine [1].

Disposal Strategy

Disposal must align with local environmental regulations (RCRA in the US, List of Wastes in EU).

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Hazardous Incineration. Do not use general trash.
Liquid Waste Mother liquors or unused stock solutions (DMSO/EtOH).[1]Organic Solvent Waste (Halogen-free). Label clearly as "Contains Bioactive Amine."[1]
Sharps Needles/syringes used for transfer.Biohazard/Sharps Container. Incineration is preferred over autoclaving for chemical contaminants.

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Quinazoline Derivatives. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: this compound (CID 12362244).[1][7] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link][1][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylquinazolin-4-Amine
Reactant of Route 2
6-Methylquinazolin-4-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.